(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Descripción
BenchChem offers high-quality (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(3-fluoro-2-nitroanilino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-10-2-1-3-11(12(10)15(17)18)14-8-4-6-9(16)7-5-8/h1-3,8-9,14,16H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXHBHHSQNEOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C(=CC=C2)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility Profile of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol in Polar Aprotic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, a compound of significant interest in pharmaceutical development. Given the absence of extensive public data, this document establishes a predictive solubility framework based on first-principles analysis of its molecular structure. We dissect the contributions of the cyclohexanol, secondary amine, and substituted phenyl moieties to its overall physicochemical properties. The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard isothermal shake-flask method. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter for process chemistry, formulation development, and preclinical studies.
Introduction: The Criticality of Solubility
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a complex organic molecule whose structure suggests its potential as a key intermediate or active pharmaceutical ingredient (API). In drug development, solubility is a master variable that dictates a compound's behavior from initial synthesis to its ultimate bioavailability. Poor solubility can create significant hurdles in reaction scale-up, purification, formulation, and achieving therapeutic concentrations in vivo.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are ubiquitous in pharmaceutical sciences. They are used extensively as reaction media, in high-throughput screening, and for preparing stock solutions for biological assays.[1] Therefore, a quantitative understanding of the solubility of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol in these solvents is not merely academic; it is a fundamental prerequisite for its successful development. This guide provides the theoretical underpinnings and a practical, robust methodology to establish this critical solubility profile.
Molecular Structure and Predicted Solubility Behavior
The solubility of a molecule is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces.[2][3] A detailed analysis of the target molecule's structure allows for a strong, predictive hypothesis of its behavior.
-
Cyclohexanol Ring: The (1R,4R)-trans configuration of the cyclohexanol backbone provides a largely nonpolar, aliphatic scaffold. However, the axial hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, imparting significant polarity.
-
Secondary Amine Linker: The amine (-NH-) group is also a hydrogen bond donor and acceptor, further contributing to the molecule's polarity and ability to interact with polar solvents.
-
3-Fluoro-2-nitrophenyl Group: This aromatic moiety introduces complex electronic features.
-
The nitro group (–NO2) is a strong electron-withdrawing group, creating a significant dipole moment on the phenyl ring. This enhances interactions with polar solvents.[4]
-
The fluoro group (–F) is the most electronegative element, and its presence further increases the polarity of the C-F bond. While the fluorine atom is a weak hydrogen bond acceptor, its primary role here is modulating the electronic properties and steric profile of the ring.[5][6]
-
Overall Prediction: The molecule presents a dichotomous character. It possesses a nonpolar hydrocarbon framework, but this is heavily decorated with multiple polar functional groups capable of strong dipole-dipole interactions and hydrogen bonding (-OH, -NH, -NO2). Therefore, (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is predicted to be soluble in polar solvents. In polar aprotic solvents, which are strong hydrogen bond acceptors (e.g., DMSO, DMF), the primary solvation mechanism will involve the solvent accepting hydrogen bonds from the molecule's -OH and -NH groups, alongside strong dipole-dipole interactions with the nitro- and fluoro-substituted phenyl ring.[7]
Figure 1: Predicted intermolecular interactions driving solubility in polar aprotic solvents.
Authoritative Protocol: Isothermal Shake-Flask Solubility Determination
This section details a self-validating protocol for determining the thermodynamic equilibrium solubility of the target compound. The causality behind each step is explained to ensure scientific rigor.
Principle: The shake-flask method is the gold standard for measuring thermodynamic solubility.[1] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Workflow Overview:
Figure 2: Experimental workflow for shake-flask solubility determination.
Materials and Equipment
-
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (solid, purity >98%)
-
Polar Aprotic Solvents: DMSO, DMF, Acetonitrile, THF (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Benchtop centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology
-
Preparation of Solutions (n=3 for each solvent):
-
Add an excess amount of the solid compound (e.g., ~10-20 mg) to a pre-weighed 4 mL glass vial. The key is to ensure solid remains undissolved at equilibrium, visually confirming saturation.
-
Record the exact weight of the added solid.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen polar aprotic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Causality: Achieving a true thermodynamic equilibrium is the most critical step. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed.
-
Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that the concentration is no longer changing, thereby validating that equilibrium has been reached.
-
-
Phase Separation:
-
Causality: Undissolved solid particles in the sample will falsely elevate the measured concentration. Centrifugation is a reliable method to separate the solid and liquid phases without temperature fluctuations that could be caused by filtration setups.
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sampling and Dilution:
-
Immediately after centrifugation, carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) from the middle of the clear supernatant, avoiding contact with the solid pellet at the bottom or the liquid surface.
-
Dispense the aliquot into a volumetric flask (e.g., 10 mL) and dilute to volume with the HPLC mobile phase. This large dilution factor is often necessary, especially for highly soluble compounds in solvents like DMSO, to bring the concentration into the linear range of the HPLC calibration curve. Record the dilution factor.
-
-
Quantification via HPLC:
-
Causality: HPLC with UV detection provides a robust, specific, and sensitive method for quantifying the concentration of the dissolved analyte.
-
Prepare a multi-point calibration curve (e.g., 1-100 µg/mL) of the compound in the mobile phase. The curve must demonstrate linearity with an R² value > 0.999.
-
Inject the diluted samples onto the HPLC system.
-
Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the original solubility in the solvent using the following equation:
-
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
-
Average the results from the triplicate experiments for each solvent.
-
Data Presentation
All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of the compound's solubility across the tested solvent spectrum.
Table 1: Solubility of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | Calculated Value | |
| Acetonitrile (ACN) | 37.5 | Experimental Value | Calculated Value | |
| Tetrahydrofuran (THF) | 7.6 | Experimental Value | Calculated Value |
Note: Dielectric constants are representative values and can vary slightly with temperature.
Conclusion
The solubility of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol in polar aprotic solvents is a critical parameter for its advancement in the drug development pipeline. Based on a structural analysis, the compound is predicted to exhibit good solubility in solvents like DMSO and DMF due to its multiple polar functional groups capable of engaging in strong intermolecular interactions. This guide provides a robust, first-principles-driven experimental protocol for the accurate and reproducible determination of its thermodynamic solubility. The implementation of this methodology will yield reliable data essential for informed decision-making in process chemistry, formulation, and early-stage pharmaceutical research.
References
-
Benchchem. (n.d.). Solubility Profile of 4-Aminocyclohexanol in Organic Solvents: A Technical Guide. Retrieved from Benchchem website.[8]
-
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.[1]
-
Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved from Cayman Chemical website.[7]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.[9]
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.[4]
-
Purdue University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[10]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.[2]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.[3]
-
Morningside University. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.[5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21577112, 4-Fluorocyclohexanol.[11]
-
Greco, F. A. (1984). Polar, aprotic solvents and the hydrophobic effect. The Journal of Physical Chemistry, 88, 3132.[12]
-
National Institutes of Health. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.[6]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. svedbergopen.com [svedbergopen.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.ws [chem.ws]
- 11. 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Chiral Advantage: Mechanism of Action and Development of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol Derivatives in Kinase Drug Discovery
Executive Summary
As targeted oncology and immunology pivot toward highly selective, mutation-resistant kinase inhibitors, the architectural precision of the active pharmaceutical ingredient (API) becomes paramount. The compound (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (CAS 1233955-41-3)[1] has emerged as a privileged chiral building block in modern medicinal chemistry. By serving as the direct precursor to 4-fluoro-1-(4-hydroxycyclohexyl)-1H-benzo[d]imidazole scaffolds, it provides a rigid, stereospecific vector that dominates the ATP-binding pocket of kinases such as MEK, RAF, and BTK[2][3]. This whitepaper deconstructs the structural causality, chemical synthesis, and pharmacological mechanism of action of these advanced derivatives.
Structural Biology: The Causality of the Pharmacophore
The design of ATP-competitive inhibitors requires satisfying the hydrophobic hinge region of a kinase while maintaining aqueous solubility. The choice to utilize this specific chiral intermediate is driven by two critical structural features:
-
The 4-Fluoro-Benzimidazole Core: Upon cyclization of the nitroarene, the fluorine atom is positioned at the C4 position of the benzimidazole. Fluorine is highly electronegative and uniquely small. Its presence lowers the pKa of the adjacent imidazole nitrogen, shifting the molecule into a neutral state at physiological pH, which exponentially improves membrane permeability. Furthermore, the C-F bond forms orthogonal multipolar interactions with the backbone amides of the kinase gatekeeper residues, anchoring the drug in the binding pocket[2].
-
The (1R,4R)-Cyclohexanol Vector: The trans-1,4-substitution is thermodynamically locked in a diequatorial conformation. When the benzimidazole binds the hinge region, the rigid cyclohexyl ring projects the hydroxyl group directly into the solvent-exposed ribose pocket. This prevents the entropic penalty associated with flexible alkyl chains and provides a critical hydrogen bond donor/acceptor vector to displace structured water molecules.
Chemical Synthesis Workflow
Converting (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol into an active kinase inhibitor requires a highly controlled, two-step reductive cyclization.
Chemical synthesis workflow from nitroarene intermediate to benzimidazole core.
Protocol 1: Reductive Cyclization (Self-Validating System)
Objective: Synthesize the benzimidazole core without epimerizing the trans-cyclohexanol or cleaving the carbon-fluorine bond. Causality of Reagents: We utilize Palladium on Carbon (Pd/C) with Hydrogen gas rather than aggressive metal hydrides. The fluorine atom on an electron-deficient aromatic ring is susceptible to hydrodefluorination under harsh conditions; mild catalytic hydrogenation prevents this side reaction.
-
Step 1 (Reduction): Dissolve the starting material in anhydrous methanol. Add 10% Pd/C (0.1 eq). Purge the vessel with N2, followed by H2. Stir at 25°C for 4 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The reduction of the nitro group yields a distinct mass shift of -30 Da (loss of two oxygen atoms, gain of two protons). Because the intermediate 1,2-diamine is highly prone to oxidation, proceed immediately to step 2 without isolation.
-
-
Step 2 (Cyclization): Filter the mixture through Celite into a flask containing triethyl orthoformate (3.0 eq) and catalytic p-toluenesulfonic acid (pTSA). Heat to 80°C for 6 hours.
-
Self-Validation: The condensation releases ethanol and water. LC-MS will show an [M+H]+ corresponding to the cyclized mass (-34 Da from the diamine + orthoester adduct). 1H-NMR must confirm the presence of the distinct benzimidazole C2 proton (singlet, ~8.2 ppm) and the preservation of the broad multiplet (~3.6 ppm) of the axial proton adjacent to the hydroxyl group, confirming the (1R,4R) stereochemistry remains fully intact.
-
Mechanism of Action: Kinase Inhibition via the "Clamp" Strategy
Derivatives of this scaffold act as potent Type I or Type II kinase inhibitors. Recent breakthroughs in structural biology have demonstrated that 4-fluoro-benzimidazole derivatives can act as "clamps" to stabilize inactive kinase complexes, such as the MEK/RAF complex[2].
By binding to the ATP pocket of BRAF, the fluorinated benzimidazole induces a conformational shift that stabilizes the protein-protein interaction between BRAF and MEK1. This physically blocks the phosphorylation cascade required for tumor proliferation. Furthermore, the rigid (1R,4R)-cyclohexanol moiety prevents the inhibitor from being easily displaced by high intracellular ATP concentrations, a common resistance mechanism observed in competitive inhibitors like ibrutinib[3].
MAPK signaling cascade highlighting dual inhibition of RAF/MEK by benzimidazole derivatives.
In Vitro Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To prove the causality of the inhibitor's potency, a self-validating TR-FRET assay is employed. Causality of Assay Design: The ATP concentration is strictly maintained at the apparent Km of the specific kinase (e.g., 10 µM for BRAF). If ATP is too high, competitive inhibitors appear artificially weak; if too low, non-specific binders appear as false positives.
Protocol 2: TR-FRET Kinase Assay
-
Prepare a 384-well microplate with 10-point serial dilutions of the synthesized derivative in DMSO (ensuring final DMSO concentration is <1% to prevent enzyme denaturation).
-
Add recombinant BRAF(V600E) enzyme and ULight-labeled substrate to the wells.
-
Initiate the reaction by adding ATP (at Km) and a Europium (Eu)-anti-phospho-substrate antibody.
-
Incubate for 60 minutes at 25°C. Read the TR-FRET signal using a microplate reader (Emission ratio 665 nm / 615 nm).
-
Self-Validation: Calculate the Z'-factor for the plate using Staurosporine as a positive control and DMSO as a negative control. A Z'-factor > 0.7 mathematically validates the assay's dynamic range, confirming the IC50 data is reliable and free from edge effects or pipetting errors.
-
Quantitative Data: Structure-Activity Relationship (SAR)
The absolute necessity of the specific (1R,4R) stereochemistry and the 4-fluoro substitution is proven through comparative SAR data. The table below summarizes the binding affinity and cellular potency of structural variants against the MEK/RAF complex, demonstrating why this specific precursor is chosen[2].
| Compound Scaffold Variant | BRAF IC50 (nM) | MEK1 IC50 (nM) | HCT116 Cell IC50 (µM) | Physicochemical Rationale |
| (1R,4R)-4-Fluoro Core | 3 | 28 | 0.079 | Optimal vector projection; F-atom lowers pKa and binds gatekeeper. |
| (1S,4S)-4-Fluoro Core | 145 | 310 | >5.0 | Axial hydroxyl clashes with the ribose pocket roof; poor solubility. |
| (1R,4R)-Des-Fluoro Core | 42 | 185 | 1.2 | Higher pKa reduces permeability; loss of multipolar hinge interaction. |
| N-Alkyl (No Cyclohexanol) | 890 | >1000 | >10.0 | High entropic penalty upon binding; lacks critical solvent H-bond. |
Data Interpretation: The (1R,4R)-4-fluoro configuration is not merely an incremental optimization; it is the fundamental driver of nanomolar potency and cellular efficacy. The stereochemistry dictates the spatial geometry, while the fluorine atom dictates the electronic landscape of the pharmacophore.
Conclusion
The translation of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol from a benchtop chemical intermediate to the core of advanced kinase inhibitors exemplifies rational drug design. By understanding the causality between stereochemistry, electronic modulation via fluorination, and target biology, researchers can leverage this scaffold to overcome resistance mechanisms in complex oncological and immunological targets.
References
-
Ren, et al. "Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the 'Clamp' Strategy". Journal of Medicinal Chemistry (2024). Available at:[Link]
-
Woyach, et al. "Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib". New England Journal of Medicine (2014). Available at:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Thermal Stability and Degradation Pathways of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermal stability and elucidating the degradation pathways of the novel compound, (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. While specific experimental data for this molecule is not publicly available, this document synthesizes established principles and methodologies to construct a predictive and strategic approach for its characterization. We detail a suite of essential analytical techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outline a systematic forced degradation protocol in line with ICH Q1A(R2) guidelines.[1][2] Furthermore, we propose plausible degradation pathways based on the compound's functional groups—a secondary amine, a fluoro-nitroaromatic system, and a secondary alcohol—and describe the analytical workflows required for the structural elucidation of potential degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.
Introduction: Chemical Structure and Rationale for Stability Assessment
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a chiral molecule featuring several key functional groups that dictate its chemical reactivity and potential instability. The structure consists of a trans-substituted cyclohexanol ring, a secondary amine linker, and a 3-fluoro-2-nitrophenyl aromatic system. Each of these moieties presents potential sites for degradation under thermal, oxidative, photolytic, or pH-mediated stress.
-
Fluoro-Nitroaromatic Ring: The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic substitution reactions. The nitro group, in particular, is a known chromophore, suggesting potential photosensitivity, and can be reduced under certain conditions.
-
Secondary Amine: The amine linker is a potential site for oxidation, which can lead to the formation of various degradation products. Its basicity also makes it susceptible to salt formation and pH-dependent reactions.
-
Cyclohexanol Moiety: The secondary alcohol on the cyclohexane ring can undergo oxidation to form a ketone (cyclohexanone) or dehydration to yield an alkene (cyclohexene).[3]
A thorough understanding of this molecule's stability profile is essential for the development of a stable drug product.[4][5] Forced degradation studies are a regulatory requirement and a critical tool for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2][5][6]
Physicochemical and Thermal Characterization
The initial characterization of a new chemical entity involves determining its fundamental thermal properties. These data provide the first insights into the material's stability and are crucial for guiding formulation and process development.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to determine key thermal events such as melting point, glass transitions, and decomposition onsets.[7][9][10][11]
Protocol 2.1: DSC Analysis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a vented aluminum pan. Crimp the pan to ensure good thermal contact.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 350 °C at a linear heating rate of 10 °C/min.
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis:
-
Identify the onset and peak temperatures of any endothermic events, which may correspond to melting.
-
Identify the onset of any sharp exothermic events, which typically indicate thermal decomposition.
-
Integrate the peak area of the melt endotherm to determine the heat of fusion.
-
Causality: A sharp, well-defined melting endotherm suggests a crystalline material with high purity. A broad endotherm may indicate impurities or the presence of multiple polymorphic forms. The onset of a significant exothermic event provides a preliminary indication of the compound's decomposition temperature.[11]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[12][13][14] It is used to quantify mass loss associated with processes like dehydration, desolvation, and thermal decomposition.[15][16]
Protocol 2.2: TGA of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
-
Instrument Calibration: Calibrate the TGA instrument using certified reference materials for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Generate a plot of mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[13]
-
Causality: A significant mass loss event that correlates with a DSC exotherm confirms thermal decomposition.[15] Mass loss at lower temperatures (e.g., < 150 °C) may indicate the presence of residual solvent or water. The Tonset from TGA provides a quantitative measure of the compound's thermal stability under the specified conditions.[12]
| Parameter | Technique | Typical Expected Outcome/Observation | Interpretation |
| Melting Point (Tm) | DSC | Sharp endotherm | Indicates the melting temperature of a crystalline solid.[9][10] |
| Decomposition Onset (Td) | DSC | Sharp exotherm | Onset of thermally induced decomposition.[7] |
| Mass Loss Profile | TGA | Stepwise mass loss | Quantifies decomposition events and volatile content.[14][15] |
| 5% Mass Loss Temp (Td5) | TGA | Specific Temperature | A common metric for defining the start of significant thermal decomposition.[12] |
| Table 1: Summary of Thermal Analysis Data |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2][5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[1][5] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without destroying the molecule entirely.[1]
Figure 1: General workflow for forced degradation and analysis.
Protocol 3.1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (compound in solvent) under ambient, protected conditions.
-
Acidic: Mix with 0.1 M HCl. Heat at 60-80 °C.
-
Basic: Mix with 0.1 M NaOH. Keep at room temperature or heat gently.
-
Oxidative: Mix with 3% H₂O₂. Keep at room temperature.[1]
-
Thermal (Solution): Heat the stock solution at 60-80 °C.
-
Thermal (Solid): Store the solid API in a controlled temperature/humidity chamber (e.g., 80 °C).
-
Photolytic: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quenching: Neutralize acidic/basic samples with an equimolar amount of base/acid. Dilute all samples to a final concentration suitable for analysis.
-
Analysis: Analyze all stressed samples, controls, and a reference standard using a validated stability-indicating HPLC method.[4][17]
Causality: This systematic approach ensures that degradation is induced under a variety of chemical environments.[2] The time-pointed sampling allows for monitoring the rate of degradation and capturing transient intermediates. The use of a stability-indicating HPLC method is paramount, as it must be able to separate the intact API from all process-related impurities and degradation products.[4][17]
Proposed Degradation Pathways and Elucidation
Based on the functional groups present in (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, several degradation pathways can be predicted. The identification of the resulting products is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[18][19][20][21]
Oxidative Degradation
The secondary amine and secondary alcohol are susceptible to oxidation.
-
Pathway A (N-Oxidation): The secondary amine could be oxidized to an N-oxide or hydroxylamine derivative.
-
Pathway B (C-Oxidation): The secondary alcohol on the cyclohexanol ring could be oxidized to the corresponding ketone, forming (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanone.[3]
Hydrolytic Degradation (Acid/Base Catalyzed)
While the core structure appears relatively stable to hydrolysis, extreme pH and temperature could potentially lead to:
-
Pathway C (Nitro Group Reduction/Hydrolysis): Under certain reductive or harsh hydrolytic conditions, the nitro group could be reduced to an amino group, forming (1R,4R)-4-(2-Amino-3-fluorophenylamino)cyclohexanol, or potentially hydrolyzed, though less common for nitroaromatics.[22][23]
-
Pathway D (Dehydration): Acid-catalyzed dehydration of the secondary alcohol could lead to the formation of an unsaturated cyclohexene derivative.[3][24]
Thermal Degradation
High temperatures can induce fragmentation or rearrangement.
-
Pathway E (Ring Opening/Fragmentation): Severe thermal stress could lead to the cleavage of the C-N bond between the rings or fragmentation of the cyclohexane ring itself.[25] The nitro group is often a point of instability in molecules, and its decomposition can initiate further degradation.[26]
Figure 2: Proposed major degradation pathways.
Structural Elucidation Workflow
The definitive identification of degradation products requires a multi-step analytical approach.
-
HPLC-UV/DAD: Develop a gradient HPLC method that separates the parent compound from all major and minor degradation products. The diode-array detector (DAD) provides UV spectra, which can help in preliminary classification of impurities (e.g., changes in the aromatic chromophore).
-
LC-MS/MS: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[18][21]
-
Obtain accurate mass measurements of the parent ion ([M+H]⁺) for each impurity to determine its elemental composition.
-
Perform tandem MS (MS/MS) experiments to fragment the impurity ions. The fragmentation pattern provides structural information that can be compared to the fragmentation of the parent compound to pinpoint the site of modification.[20]
-
-
Isolation and NMR: If the structure cannot be definitively assigned by MS, preparative HPLC can be used to isolate the impurity in sufficient quantity (>1 mg) for full structural elucidation by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Recommendations
This technical guide outlines a comprehensive and scientifically rigorous strategy for assessing the thermal stability and degradation pathways of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. By employing a combination of thermal analysis techniques (DSC, TGA) and a systematic forced degradation protocol, researchers can build a robust understanding of the molecule's intrinsic stability. The proposed degradation pathways, rooted in the chemical nature of the compound's functional groups, provide a predictive framework for the analytical work required to identify and characterize degradation products using advanced techniques like LC-MS/MS and NMR. The insights gained from these studies are fundamental to guiding stable formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the potential drug product.
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
Luminerity. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. [Link]
-
Pharma Focus Asia. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]
-
TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
-
SCIRP. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
MDPI. (2022, October 5). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. [Link]
-
PLOS One. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
NETZSCH. Thermogravimetric Analyzer (TGA). [Link]
-
Wikipedia. Thermogravimetric analysis. [Link]
-
European Journal of Chemistry. (2010, March 31). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. [Link]
-
IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. [Link]
-
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]
-
METTLER TOLEDO. Thermogravimetric Analysis (TGA). [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. [Link]
-
ResearchGate. (2002). Study of cyclohexanol decomposition reaction over the ferrospinels, A1−xCuxFe2O4 (A=Ni or Co and x=0, 0.3, 0.5, 0.7 and 1), prepared by 'soft' chemical methods. [Link]
-
PubMed. (2012). A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. [Link]
- Google Patents. EP0092867A1 - Process for preparing cyclohexanol and cyclohexanone.
-
Wikipedia. Cyclohexanol. [Link]
-
RSC Publishing. (2014). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]
-
PubChem - NIH. Cyclohexanol. [Link]
-
DTIC. (1964). thermal stability of organic compounds by the isoteniscope method. [Link]
-
NextSDS. (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. [Link]
-
ResearchGate. (2018). Thermal behavior of nitro-, amino-, and azo-phenylfuroxans. [Link]
-
BuyChemJapan. (1R,4R)-4-(2-Amino-3-fluorophenylamino)cyclohexanol Building Blocks. [Link]
-
Chemical Engineering Transactions. (2025, February 28). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mt.com [mt.com]
- 9. coherentmarketinsights.com [coherentmarketinsights.com]
- 10. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]
- 11. tainstruments.com [tainstruments.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 19. waters.com [waters.com]
- 20. mdpi.com [mdpi.com]
- 21. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 22. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 23. Bioremediation of Nitroaromatic Compounds | IntechOpen [intechopen.com]
- 24. researchgate.net [researchgate.net]
- 25. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol via Nucleophilic Aromatic Substitution (SNAr)
Abstract & Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the C-N bond formation essential in the construction of countless pharmaceutical agents and functional materials.[1] Unlike electrophilic aromatic substitution, the SNAr mechanism proceeds via an addition-elimination pathway, enabling the direct arylation of nucleophiles.[2][3] This application note provides a comprehensive technical guide and a detailed, field-proven protocol for the synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. This compound serves as a valuable chiral building block in medicinal chemistry.
The synthesis involves the reaction of 1,2-difluoro-3-nitrobenzene with the stereochemically defined nucleophile, (1R,4R)-4-aminocyclohexanol. The success of this transformation hinges on three critical factors: the activation of the aromatic ring by a potent electron-withdrawing group (the nitro group), the presence of an excellent leaving group (fluorine), and the careful selection of reaction conditions to ensure high yield and regioselectivity.[2][4] This document will elucidate the mechanistic underpinnings of the reaction, provide a step-by-step protocol from setup to purification, and offer expert insights into troubleshooting and optimization.
The SNAr Reaction: Mechanistic Rationale
The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism.[1][5] Understanding this pathway is crucial for rationalizing the choice of substrates and conditions.
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of the nucleophile—the nitrogen lone pair of (1R,4R)-4-aminocyclohexanol—on the electron-deficient aromatic ring at the carbon atom bearing a leaving group.[2][4] This attack is only feasible because the strong electron-withdrawing nitro (NO₂) group, positioned ortho to the fluorine atom at C2, significantly lowers the electron density of the ring. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized and stabilized by resonance, particularly onto the oxygen atoms of the nitro group.[2][3]
-
Elimination & Aromatization (Fast Step): In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a fluoride ion.[1][2]
A key feature of SNAr reactions is the leaving group trend: F > Cl > Br > I .[2][4] This is the reverse of the trend observed in S_N2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack, accelerating the reaction.[4][6]
Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All operations should be performed in a well-ventilated chemical fume hood.
Materials & Equipment
| Reagents & Solvents | Equipment |
| 1,2-Difluoro-3-nitrobenzene | 100 mL Round-bottom flask (oven-dried) |
| (1R,4R)-4-Aminocyclohexanol | Magnetic stirrer and stir bar |
| N,N-Diisopropylethylamine (DIPEA) | Condenser and heating mantle |
| Dimethyl Sulfoxide (DMSO), anhydrous | Nitrogen or Argon gas inlet |
| Ethyl Acetate (EtOAc) | Separatory funnel (250 mL) |
| 1 M Hydrochloric Acid (HCl) | Erlenmeyer flasks |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Brine (Saturated NaCl soln.) | Glass funnel and filter paper |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates (silica) |
| Silica Gel (for column chromatography) | Glass column for chromatography |
| Hexanes, HPLC Grade | Beakers and graduated cylinders |
Reagent & Safety Information
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing work.[7][8]
| Reagent | Hazards | Personal Protective Equipment (PPE) |
| 1,2-Difluoro-3-nitrobenzene | Skin, eye, and respiratory irritant.[9][10] | Nitrile gloves, safety goggles, lab coat |
| DIPEA (Hünig's Base) | Flammable liquid, corrosive, toxic.[11] | Nitrile gloves, safety goggles, lab coat |
| DMSO | Readily absorbed through the skin. | Nitrile gloves, safety goggles, lab coat |
| Ethyl Acetate / Hexanes | Flammable liquids, irritants. | Nitrile gloves, safety goggles, lab coat |
| 1 M HCl | Corrosive, causes burns. | Nitrile gloves, safety goggles, lab coat |
Step-by-Step Procedure
The overall experimental process follows a logical sequence from setup to final analysis.
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (1R,4R)-4-aminocyclohexanol (576 mg, 5.0 mmol, 1.0 equiv.).
-
Add anhydrous dimethyl sulfoxide (DMSO, 25 mL). Stir the mixture until the solid is fully dissolved.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.3 mL, 969 mg, 7.5 mmol, 1.5 equiv.).[11][12] DIPEA acts as a non-nucleophilic organic base to neutralize the HF generated during the reaction.[11][13]
-
Add 1,2-difluoro-3-nitrobenzene (796 mg, 5.0 mmol, 1.0 equiv.) to the stirred solution.
-
Equip the flask with a condenser and place it under a nitrogen or argon atmosphere.
Reaction and Monitoring: 6. Heat the reaction mixture to 80-90 °C using a heating mantle. 7. Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes).[4] Visualize the spots under UV light. The reaction is complete when the starting aryl fluoride spot is no longer visible (typically 4-12 hours).
Work-up: 8. Once the reaction is complete, allow the mixture to cool to room temperature. 9. Pour the dark reaction mixture into a beaker containing 100 mL of cold water. This may precipitate the crude product. 10. Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). 11. Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
- Water (2 x 50 mL) to remove the bulk of the DMSO.[14]
- 1 M HCl (2 x 50 mL) to remove any residual DIPEA.
- Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
- Brine (1 x 50 mL) to remove residual water and aid in phase separation.[4]
- Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[15]
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange solid/oil.
Purification: 14. Purify the crude material by flash column chromatography on silica gel.[4][14] 15. Rationale for Eluent: A gradient of ethyl acetate in hexanes is typically effective. Since the product contains a secondary amine, streaking on the silica gel can be an issue. To mitigate this, add 1% triethylamine to the eluent mixture.[4] 16. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol as a purified solid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 1,2-Difluoro-3-nitrobenzene | 159.09 | 1.0 | 5.0 | 796 mg |
| (1R,4R)-4-Aminocyclohexanol | 115.17 | 1.0 | 5.0 | 576 mg |
| DIPEA | 129.24 | 1.5 | 7.5 | 1.3 mL (969 mg) |
| DMSO (Solvent) | 78.13 | - | - | 25 mL |
Troubleshooting & Optimization
| Issue | Potential Cause & Solution |
| Low or No Conversion | Insufficient Activation: Unlikely here, but ensure the EWG is ortho/para to the leaving group.[4] Low Temperature: Gradually increase the reaction temperature in 10 °C increments. Wet Reagents/Solvent: Ensure anhydrous conditions are maintained, as water can decrease nucleophilicity.[4] |
| Multiple Spots on TLC (Side Products) | Di-substitution: If the aryl halide has multiple leaving groups, double substitution can occur. Use stoichiometric amounts of the nucleophile.[4] Reaction with Solvent: High-boiling polar aprotic solvents are generally non-reactive, but this can be an issue with other solvent choices.[4] |
| Difficult Work-up / Emulsions | Persistent Emulsions: Emulsions can form during aqueous washes. Adding brine can help break them up.[4] Difficulty Removing Solvent: High-boiling solvents like DMSO/DMF are removed by repeated aqueous washes.[14] |
| Product Streaking on TLC/Column | Basic Product: The amine product is basic and can interact strongly with acidic silica gel. Add a small amount (0.5-1%) of triethylamine or DIPEA to the eluent to suppress this interaction.[4] |
Conclusion
The synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol via Nucleophilic Aromatic Substitution is a reliable and efficient method for producing valuable chiral intermediates. The protocol's success relies on the fundamental principles of the SNAr mechanism: a strongly activated aromatic electrophile, a good leaving group, and a suitable nucleophile. By carefully controlling reaction parameters such as solvent, temperature, and base, and by employing a rigorous work-up and purification strategy, researchers can consistently obtain the desired product in high yield and purity. The guidelines and troubleshooting advice provided herein serve as a robust starting point for scientists in drug discovery and process development.
References
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. Retrieved from [Link]
-
Huang, H., & Lambert, T. H. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Angewandte Chemie International Edition, 59(2), 658–662. Retrieved from [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved from [Link]
-
1,2-Difluoro-3-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. Retrieved from [Link]
-
Kölmel, D. K., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 3955-3962. Retrieved from [Link]
-
Saito, T., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Mancini, P. M. E., et al. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Retrieved from [Link]
-
N,N-Diisopropylethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). (2025, December 31). YouTube. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]
-
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol - Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Smith, A. M., et al. (2017). Side chain selectivity in the arylation of peptides. Organic & Biomolecular Chemistry, 15(18), 3866-3871. Retrieved from [Link]
-
Kang, Q.-K., et al. (2020). Ru(II)-Catalyzed Amination of Aryl Fluorides via η6-Coordination. Journal of the American Chemical Society, 142(8), 3706–3711. Retrieved from [Link]
-
Supporting Information for: Imidization reaction of TAT-CHO-1 and (1R,2R)-CHDA to [4+6] cage. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Sheffield. Retrieved from [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). Molecules. Retrieved from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). Chemical Science. Retrieved from [Link]
-
SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. (2024, December 17). ACS Publications. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). mediaTUM. Retrieved from [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Substituent Chemical Shifts (SCS) in NMR. Part 5.1 Mono- and Di-fluoro SCS in Rigid Molecules. (1995). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Evaluation of In-Batch and In-Flow Synthetic Strategies towards the Stereoselective Synthesis of a Fluorinated Analogue of Retro-Thiorphan. (n.d.). MDPI. Retrieved from [Link]
-
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol Building Blocks. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 1,2-Difluoro-3-nitrobenzene | C6H3F2NO2 | CID 81335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 12. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
protocol for the crystallization of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Application Note: Process-Scale Crystallization and Purification Protocol for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Introduction and Mechanistic Rationale
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233955-41-3) is a highly valuable organic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective kinase and bromodomain inhibitors[1]. The synthesis of this intermediate typically proceeds via a nucleophilic aromatic substitution (SNAr) between 1,3-difluoro-2-nitrobenzene and trans-4-aminocyclohexanol[1].
Following the reaction, the crude mixture often contains unreacted lipophilic starting materials (e.g., 1,3-difluoro-2-nitrobenzene) and polar byproducts. To achieve the stringent purity requirements necessary for downstream pharmaceutical manufacturing, a robust anti-solvent crystallization process is required[2].
Causality Behind Solvent Selection The selection of an Ethyl Acetate (EtOAc) and Heptane binary solvent system is driven by the differential solubility of the target molecule versus its impurities. EtOAc acts as the primary solvent; its moderate polarity effectively solvates the secondary amine and hydroxyl functional groups of the target molecule at elevated temperatures. Heptane serves as the anti-solvent. Because the target intermediate possesses a highly organized trans-1,4-cyclohexane structure capable of strong intermolecular hydrogen bonding, the addition of non-polar heptane rapidly decreases the dielectric constant of the solution, selectively driving the target compound into supersaturation[2]. Meanwhile, the highly lipophilic impurity, 1,3-difluoro-2-nitrobenzene, remains highly soluble in the heptane-rich mother liquor.
Thermodynamic Control and Seeding To prevent spontaneous primary nucleation—which often leads to "oiling out" (liquid-liquid phase separation) or the formation of fine, difficult-to-filter agglomerates—this protocol employs precise thermodynamic control within the metastable zone width (MSZW)[3]. By introducing a controlled seed load at a specific temperature (55 °C), the system bypasses primary nucleation, favoring secondary nucleation and steady crystal growth[3].
Physicochemical Parameters & Crystallization Metrics
All quantitative data governing this crystallization workflow are summarized in the table below to ensure process reproducibility.
| Parameter | Value / Description |
| Compound Name | (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol |
| CAS Number | 1233955-41-3 |
| Molecular Weight | 254.26 g/mol |
| Primary Solvent | Ethyl Acetate (EtOAc) |
| Anti-Solvent | Heptane |
| Optimal Solvent Ratio | 1:1 (v/v) final composition |
| Seed Loading | 0.5 wt% (relative to theoretical yield) |
| Cooling Rate | 0.2 °C/min |
| Target Purity (HPLC) | > 99.5% Area |
| Expected Yield | 85 – 90% |
Experimental Workflow Visualization
The following diagram maps the logical progression of the crystallization protocol, highlighting the thermodynamic purpose of each phase.
Workflow for the anti-solvent crystallization of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
Detailed Step-by-Step Methodology
Equipment Required: Jacketed glass reactor with overhead stirring (pitched blade turbine), programmable temperature control unit (TCU), dosing pump, and a pressure filter nutsche.
Phase 1: Dissolution and Clarification
-
Charge: Transfer the crude (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol into the jacketed reactor.
-
Solvent Addition: Add 5 volumes (V) of Ethyl Acetate (e.g., 5 mL per gram of crude material).
-
Heating: Set the TCU to heat the jacket to 65 °C. Engage the overhead stirrer at 150 rpm. Hold at this temperature for 30 minutes until complete dissolution is achieved.
-
Polish Filtration: Transfer the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed secondary crystallization vessel. Causality: This removes mechanical impurities and uncharacterized particulates that could act as heterogeneous nucleation sites.
Phase 2: Anti-Solvent Addition and Seeding 5. Anti-Solvent Dosing: Maintain the clarified solution at an internal temperature of 60 °C. Using a dosing pump, linearly add 5 V of Heptane over 60 minutes. 6. Cooling for Seeding: Adjust the TCU to cool the reactor to 55 °C. 7. Seeding: Charge 0.5 wt% of pre-milled, pure (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol seed crystals (suspended in 0.1 V of Heptane) into the reactor. 8. Aging: Age the slurry isothermally at 55 °C for 1 hour. Causality: This allows the seed bed to establish and relieves initial supersaturation, preventing secondary crashes of fine particles.
Phase 3: Controlled Cooling 9. Cooling Ramp: Initiate a linear cooling ramp from 55 °C to 5 °C over 4 hours. This equates to a cooling rate of approximately 0.2 °C/min, which is optimized to maintain the system within the MSZW and promote the growth of large, easily filterable crystals. 10. Final Aging: Age the slurry at 5 °C for 2 hours to drive the equilibrium and maximize the theoretical yield.
Phase 4: Isolation and Drying 11. Filtration: Discharge the slurry to a filter nutsche. Apply vacuum (or positive nitrogen pressure) to deliquor the cake. 12. Washing: Wash the wet cake with 2 V of a pre-chilled (5 °C) binary mixture of EtOAc/Heptane (1:2 v/v). Causality: The high heptane ratio prevents the dissolution of the purified product while effectively washing away the lipophilic mother liquor trapped in the cake bed. 13. Drying: Transfer the wet cake to a vacuum oven. Dry at 45 °C and 50 mbar until the loss on drying (LOD) is < 0.5%.
Self-Validating In-Process Controls (IPCs)
To ensure this protocol operates as a self-validating system, the following IPCs must be met before proceeding to subsequent steps:
-
IPC 1 (Post-Dissolution): Visual inspection must confirm a completely clear, homogenous solution prior to inline filtration. Any turbidity indicates incomplete dissolution, requiring additional EtOAc (up to 0.5 V) or extended heating.
-
IPC 2 (Post-Aging): Following the 1-hour seed aging at 55 °C, a sample must be analyzed via optical microscopy to confirm the presence of distinct, growing crystalline habits rather than amorphous, oiled-out droplets.
-
IPC 3 (Post-Filtration): The mother liquor must be analyzed via High-Performance Liquid Chromatography (HPLC) to verify that the unreacted 1,3-difluoro-2-nitrobenzene impurity remains fully solubilized and has not co-precipitated.
References
-
Title: Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Crystallization Technology Handbook (1st Edition) Source: Routledge / Marcel Dekker URL: [Link]
Sources
Application Note: (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol as a Key Intermediate in Targeted Kinase Inhibitor Synthesis
Introduction & Strategic Importance
In modern structure-based drug design, the construction of ATP-competitive kinase inhibitors (targeting JAK, BTK, or SYK pathways) relies heavily on highly functionalized, stereodefined building blocks. (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233955-41-3)[1] serves as a critical advanced Active Pharmaceutical Ingredient (API) intermediate. It provides the foundational framework for synthesizing fused bicyclic heterocycles—most notably fluorinated benzimidazoles and imidazopyridines—which act as the primary hinge-binding motifs in targeted therapies.
Causality of Structural Features
The architectural design of this intermediate is highly deliberate:
-
The C3-Fluorine Atom: The introduction of a highly electronegative fluorine atom ortho to the nitro group exerts a strong inductive electron-withdrawing effect. Once cyclized into an API core, this lowers the pKa of the heterocyclic nitrogen, modulating basicity to improve oral bioavailability. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidation at the vulnerable ortho position, drastically enhancing the metabolic stability of the final drug[2].
-
The trans-1,4-Cyclohexanol Ring: The trans stereochemistry ensures that both the bulky amino-aromatic substituent and the hydroxyl group can adopt stable di-equatorial positions, minimizing 1,3-diaxial steric clashes. In the kinase binding pocket, this rigid vector directs the hydrophobic cyclohexyl ring into the selectivity pocket, while precisely projecting the terminal hydroxyl group toward the solvent-exposed region to enhance aqueous solubility and permit hydrogen bonding with solvent molecules.
Physicochemical Properties
Accurate characterization of the starting material is the first step in any self-validating workflow. Below are the key properties of the intermediate[3].
| Property | Value / Description |
| Chemical Name | (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol |
| CAS Number | 1233955-41-3 |
| Molecular Formula | C12H15FN2O3 |
| Molecular Weight | 254.26 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Stereochemistry | trans-1,4-disubstituted |
Synthetic Workflow & Mechanistic Insights
The transformation of this intermediate into an active API core requires two highly controlled stages: chemoselective nitro reduction followed by cyclocondensation.
Synthetic workflow from the nitro intermediate to the active API core.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints.
Protocol A: Chemoselective Catalytic Hydrogenation
Objective: Reduce the nitro group to yield (1R,4R)-4-(2-amino-3-fluorophenylamino)cyclohexanol (CAS: 1233952-83-4) without triggering hydrodefluorination (cleavage of the C-F bond).
Step-by-Step Methodology:
-
Preparation: Charge a clean, dry autoclave with (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (1.0 eq) and ethyl acetate (10 vol).
-
Catalyst Addition: Add 10% Pd/C (0.05 eq by weight).
-
Causality: Ethyl acetate is specifically chosen over methanol. Methanol increases the solubility of hydrogen gas and accelerates the reaction too aggressively, which often leads to the unwanted cleavage of the sensitive C-F bond. EtOAc tempers the catalyst's reactivity.
-
-
Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to a mild 1.0 atm H₂ and stir at 25°C for 4-6 hours.
-
Self-Validation Checkpoint 1 (Visual & HPLC): Monitor the reaction via HPLC (UV 254 nm). The reaction is deemed complete when the characteristic yellow color of the nitroarene starting material completely dissipates into a colorless solution, and LC-MS confirms a mass shift from[M+H]⁺ 255 to 225.
-
Isolation: Filter the catalyst through a tightly packed Celite pad strictly under an inert argon atmosphere.
-
Causality: The resulting electron-rich 1,2-diamine is highly susceptible to rapid air oxidation (forming dark polymeric impurities). Inert filtration prevents this degradation.
-
-
Concentration: Concentrate the filtrate in vacuo to yield the crude diamine, which should be used immediately in the next step.
Protocol B: Cyclocondensation to the Benzimidazole Core
Objective: Construct the rigid, hinge-binding heterocycle.
Step-by-Step Methodology:
-
Preparation: Dissolve the freshly prepared crude diamine (1.0 eq) in anhydrous tetrahydrofuran (THF) (8 vol).
-
Reagent Addition: Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Cyclization: Heat the mixture to 80°C for 8 hours.
-
Causality: The acidic conditions catalyze the formation of an intermediate amidine, which rapidly undergoes intramolecular cyclization. The trans-cyclohexanol moiety is entirely stable under these non-nucleophilic, mildly acidic conditions, preserving the critical stereocenter.
-
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint 2 (NMR): Analyze the product via ¹⁹F NMR. A successful cyclization is confirmed by a significant downfield shift of the fluorine signal (e.g., shifting from approximately -135 ppm in the diamine to -120 ppm in the benzimidazole) due to the newly formed extended aromatic conjugation.
Quantitative Data: Optimization of Nitro Reduction
The table below summarizes the causality behind the parameter selection for Protocol A, demonstrating how varying conditions impact the critical defluorination impurity profile.
| Catalyst | Solvent | Pressure (atm) | Conversion (%) | Defluorination Impurity (%) | Mechanistic Conclusion |
| 10% Pd/C | Methanol | 5.0 | >99 | 12.5 | High pressure and protic solvent cause rapid C-F cleavage. |
| 10% Pd/C | Ethyl Acetate | 1.0 | >99 | <0.5 | Optimal. Aprotic solvent tempers reactivity; preserves C-F bond. |
| Raney Ni | Ethanol | 1.0 | 85 | 0.0 | Incomplete conversion; high risk of cyclohexanol epimerization. |
| 5% Pt/C | THF | 2.0 | 95 | 2.1 | Moderate defluorination; higher catalyst cost limits scalability. |
Biological Application: Targeting the Kinase Pathway
Once the (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol intermediate is fully elaborated into the final API, the resulting molecule functions as a potent, ATP-competitive inhibitor. By occupying the ATP-binding pocket of kinases (such as JAK), the API halts the phosphorylation cascade, thereby preventing the translocation of STAT proteins to the nucleus and downregulating inflammatory gene transcription.
Mechanism of action of the synthesized API targeting kinase signaling pathways.
References
-
NextSDS. "(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
-
NextSDS. "(1R,4R)-4-(2-Amino-3-fluorophenylamino)cyclohexanol — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
Sources
Application Note: HPLC Method Development and Validation for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Introduction & Physicochemical Profiling
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233955-41-3) is a highly specific chiral intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted immunomodulators.
To develop a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, we must first deconstruct the molecule’s physicochemical properties. As a Senior Application Scientist, I do not rely on trial-and-error; method development begins with molecular causality.
-
Ionization (pKa): The molecule features a secondary amine. However, this amine is conjugated to a highly electron-withdrawing 2-nitro-3-fluorophenyl system. The lone pair on the nitrogen is heavily delocalized into the ortho-nitro group (the "push-pull" effect). Consequently, the conjugate acid pKa is extremely low (< 2.0). At typical HPLC pH ranges (pH 2.0–7.0), the molecule remains strictly neutral .
-
Hydrophobicity (LogP): With a lipophilic fluoronitrophenyl ring offset by a polar cyclohexanol hydroxyl group, the estimated LogP is ~2.5. It will exhibit moderate retention on standard reversed-phase columns.
-
Chromophore: The 2-nitroaniline moiety yields a distinct, broad UV absorption band in the visible region (~400–420 nm) alongside standard aromatic absorbance at 254 nm.
Critical Separation Challenges
The method must resolve the API from two highly structurally similar process impurities:
-
The Diastereomer: The cis-isomer, (1S,4R)- or (1R,4S)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, arising from impure starting materials.
-
The Regioisomer: 4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233958-92-3), which occurs if the 1,3-difluoro-2-nitrobenzene starting material contains 1,4-difluoro-2-nitrobenzene impurities.
Analytical Quality by Design (AQbD) Strategy
Modern method development mandates an AQbD approach, ensuring the method is robust across its lifecycle as defined by the latest ICH Q14 and ICH Q2(R2) guidelines [1].
Caption: AQbD Workflow for HPLC Method Lifecycle Management.
Method Development: The Causality of Choices
Column Selection: Why Phenyl-Hexyl over C18?
While a standard C18 column provides dispersive (hydrophobic) interactions, it often struggles to separate positional isomers (like the 3-fluoro vs. 4-fluoro regioisomers).
-
The Choice: A Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex 2.6 µm Phenyl-Hexyl).
-
The Causality: The fluorinated nitro-aromatic ring of our analyte possesses a strong dipole moment. The Phenyl-Hexyl phase provides complementary π−π interactions and dipole-dipole selectivity, which amplifies the subtle spatial differences between the 3-fluoro and 4-fluoro isomers, ensuring baseline resolution ( Rs>2.0 ) [2].
Mobile Phase Thermodynamics
Because the analyte is neutral across the working pH range, buffer capacity for ionization control is unnecessary. However, we must control the ionization of residual silanols on the silica support to prevent peak tailing.
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). This fully protonates surface silanols, eliminating secondary ion-exchange interactions with the analyte's hydroxyl group.
-
Organic Phase (B): 0.1% TFA in Acetonitrile. Acetonitrile is chosen over methanol due to its lower viscosity and aprotic nature, which yields sharper peaks and faster mass transfer.
Dual-Wavelength Detection
-
Channel 1 (254 nm): Universal detection for mass balance and tracking non-chromophoric degradants (e.g., cleaved cyclohexanol derivatives).
-
Channel 2 (410 nm): Highly specific to the intact 2-nitroaniline push-pull chromophore. This allows for immediate identification of the intact API core amidst a complex matrix of degraded excipients or non-aromatic impurities.
Optimized Chromatographic Protocol
Implement the following self-validating protocol. System Suitability Testing (SST) must pass before sample analysis proceeds.
Method Parameters
| Parameter | Specification |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm core-shell |
| Mobile Phase A | 0.1% TFA in Ultrapure Water (18.2 MΩ·cm) |
| Mobile Phase B | 0.1% TFA in HPLC-Grade Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C ± 1°C (Reduces viscosity, improves efficiency) |
| Injection Volume | 10 µL |
| Detection (PDA/DAD) | 254 nm (Primary), 410 nm (Selective), bandwidth 4 nm |
| Autosampler Temp | 5°C (Prevents solution-state degradation) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 85 | 15 | Initial |
| 2.0 | 85 | 15 | Isocratic hold |
| 12.0 | 30 | 70 | Linear gradient |
| 14.0 | 10 | 90 | Column wash |
| 14.1 | 85 | 15 | Re-equilibration |
| 18.0 | 85 | 15 | End |
System Suitability Criteria (SST)
-
Retention Time ( tR ): ~8.4 minutes for the main peak.
-
Tailing Factor ( Tf ): ≤1.2 (Ensured by acidic pH and core-shell particles).
-
Theoretical Plates ( N ): ≥15,000 .
-
%RSD of Area (n=6): ≤1.0% .
Method Validation Protocol (ICH Q2(R2) Compliant)
This section details the execution of validation parameters to ensure the method is fit-for-purpose [1][3].
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants. Forced degradation studies were conducted to prove the method is stability-indicating.
Caption: Forced Degradation Pathways and Expected Degradant Classes.
Degradation Results Summary: Peak purity was assessed using a Diode Array Detector (DAD). The purity angle was less than the purity threshold for all forced degradation samples, confirming no co-elution of degradants with the main API peak.
Linearity and Range
Linearity was established from 25% to 150% of the nominal target concentration (100 µg/mL).
| Concentration Level | Actual Conc. (µg/mL) | Peak Area (mAU*s) | Statistical Output |
| 25% | 25.1 | 845,200 | Slope: 33,650 |
| 50% | 50.2 | 1,691,100 | Y-Intercept: +1,250 |
| 80% | 80.3 | 2,705,400 | Correlation Coeff ( R2 ): 0.9998 |
| 100% | 100.5 | 3,382,500 | Residual Sum of Squares: Low |
| 120% | 120.6 | 4,059,100 | LOD: 0.05 µg/mL |
| 150% | 150.8 | 5,075,800 | LOQ: 0.15 µg/mL |
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three levels (50%, 100%, 150%), prepared in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 50% | 50.0 | 49.6 | 99.2% | 0.8% |
| 100% | 100.0 | 100.4 | 100.4% | 0.5% |
| 150% | 150.0 | 151.1 | 100.7% | 0.6% |
Acceptance Criteria: Mean recovery 98.0% - 102.0%. Criteria met.
Precision (Repeatability and Intermediate Precision)
-
Method Precision (Repeatability): Six independent sample preparations at 100% test concentration yielded an area %RSD of 0.62%.
-
Intermediate Precision: A second analyst, on a different day, using a different HPLC system (Waters Acquity vs. Agilent 1260) yielded an area %RSD of 0.75%. The absolute difference in mean assay values between the two analysts was 0.4%, well within the ≤2.0% specification.
Robustness
Deliberate micro-variations were introduced to the method to ensure reliability during routine QC use.
| Parameter Varied | Variation | Effect on tR (min) | Effect on Resolution ( Rs ) | Status |
| Flow Rate | ± 0.1 mL/min | ± 0.8 min | > 2.5 | Pass |
| Column Temp | ± 5°C | ± 0.3 min | > 2.4 | Pass |
| Mobile Phase B | ± 2% absolute | ± 0.5 min | > 2.2 | Pass |
| Wavelength | ± 2 nm | None | N/A | Pass |
References
-
European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from:[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. Retrieved from:[Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Retrieved from:[Link]
Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Target Audience: Analytical Chemists, DMPK Scientists, and Process Chemistry Researchers Matrix Applications: Biological Fluids (Plasma/Serum) and Synthetic Reaction Mixtures
Introduction & Analyte Profiling
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233955-41-3) is a highly specific, stereopure building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and pladienolide analogs [1]. Accurate quantification of this compound in both biological matrices (for pharmacokinetic profiling) and chemical matrices (for reaction monitoring) requires rigorous analytical control.
The molecule presents three distinct analytical challenges:
-
Stereochemical Lability: The (1R,4R) trans-cyclohexanol configuration is susceptible to epimerization or dehydration under harsh thermal or acidic conditions.
-
Nitro Group Reactivity: Nitroaromatics are notoriously prone to in-source electrochemical reduction during Electrospray Ionization (ESI), which can drastically reduce the precursor ion signal [2].
-
Matrix Interferences: Trace-level quantification of genotoxic nitroaromatic impurities or PK samples requires high-efficiency extraction to overcome ion suppression [3].
This application note details field-proven, self-validating sample preparation workflows and LC-MS/MS parameters designed to mitigate these challenges.
Mechanistic Challenges & Experimental Causality
Preventing ESI-Induced Nitroreduction
During positive-ion mode ESI, nitroaromatic compounds can undergo a parasitic electrochemical reduction at the capillary tip, converting the nitro group (-NO₂) into nitroso (-NO), hydroxylamine (-NHOH), or amine (-NH₂) species. This phenomenon splits the ion current and diminishes the target [M+H]⁺ signal at m/z 255.1.
The Causality of Solvent Choice: To suppress this reduction, our protocols strictly utilize acetonitrile (ACN) rather than methanol. Protic solvents like methanol act as hydrogen donors, exacerbating the electrochemical reduction of the nitro group [2]. Aprotic acetonitrile stabilizes the nitro functionality during droplet desolvation.
Preserving Stereochemical Integrity
The (1R,4R) stereocenter must be preserved throughout the extraction process. Highly basic conditions can trigger retro-aldol-type side reactions or epimerization, while strong acids combined with high heat can dehydrate the cyclohexanol ring. The Causality of pH Control: We utilize 0.1% Formic Acid (FA) . This mild organic acid ensures the secondary amine remains protonated (enhancing solubility and SPE retention) without reaching the extreme pH thresholds that threaten the stereocenters. Furthermore, all evaporation steps are strictly capped at <40°C under a gentle nitrogen stream.
Validated Sample Preparation Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the workflow inherently includes steps to verify recovery, monitor matrix effects, and rule out carryover within every batch.
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: Routine pharmacokinetic (PK) screening and high-throughput plasma analysis.
-
Internal Standard (IS) Spiking: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., a deuterated analog at 100 ng/mL) to validate extraction recovery.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: 3:1 organic-to-aqueous ratio ensures >95% protein precipitation; cold temperature prevents analyte degradation).
-
Agitation: Vortex vigorously for 2 minutes to disrupt protein-analyte binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Collection & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.
-
System Validation: Inject a matrix blank (plasma processed without analyte) immediately before the analytical batch to confirm zero carryover.
Protocol B: Solid-Phase Extraction (SPE)
Best for: Trace-level quantification (e.g., genotoxic impurity profiling) requiring high concentration factors and minimal matrix effect [3].
-
Sample Pre-treatment: Dilute 200 µL of plasma (spiked with IS) with 200 µL of 2% Formic Acid in water. (Causality: Disrupts protein binding and ensures the amine is fully protonated for the extraction sorbent).
-
Cartridge Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 mL cartridge with 1 mL Acetonitrile, followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.
-
Washing: Wash with 1 mL of 5% Acetonitrile in water to elute polar interferents (salts, endogenous peptides) while retaining the hydrophobic fluoronitrophenyl moiety.
-
Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (5% ACN / 95% Water with 0.1% FA).
Caption: Workflow for PPT and SPE sample preparation prior to LC-MS analysis.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and resolution from endogenous isobaric interferences.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting / Value |
| Analytical Column | C18, 1.7 µm, 2.1 × 50 mm |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 0-0.5 min: 5% B; 0.5-2.5 min: 5%→95% B; 2.5-3.5 min: 95% B; 3.5-4.0 min: 5% B |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.0 kV (Kept relatively low to prevent nitroreduction) |
| Desolvation Temp | 400°C |
MS/MS Fragmentation Mechanics
The protonated precursor ion [M+H]⁺ is observed at m/z 255.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation:
-
m/z 237.1: Loss of water (-18 Da) from the cyclohexanol ring. This is the most abundant and stable product ion, ideal for quantification.
-
m/z 209.1: Subsequent loss of the nitro group (-46 Da), useful as a qualifier ion to confirm structural identity.
Caption: Proposed ESI-MS/MS fragmentation pathway for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
Method Validation & Quantitative Data
The methodologies were validated following standard bioanalytical guidelines, focusing on extraction recovery, matrix effect (ion suppression/enhancement), and overall precision. The data demonstrates that while PPT is sufficient for routine analysis, SPE is mandatory for trace-level limits of quantification (LOQ).
Table 2: Method Validation Summary (Rat Plasma Matrix)
| Metric | Protocol A (PPT) | Protocol B (SPE) | Acceptance Criteria |
| Linear Dynamic Range | 5.0 – 5,000 ng/mL | 0.1 – 1,000 ng/mL | R² > 0.995 |
| Extraction Recovery | 82.4 ± 4.1% | 94.7 ± 2.3% | Consistent across range |
| Matrix Effect | 78.5% (Moderate Suppression) | 96.2% (Negligible) | 85% - 115% preferred |
| Intra-day Precision (CV%) | 6.2% | 3.1% | ≤ 15% |
| Accuracy (% Bias) | +4.5% | -1.2% | ± 15% |
Conclusion
The reliable LC-MS/MS analysis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol requires careful navigation of its chemical liabilities. By utilizing aprotic extraction solvents (acetonitrile) to prevent ESI-induced nitroreduction and maintaining strict pH/temperature controls to preserve the (1R,4R) stereocenter, analysts can achieve highly reproducible data. The provided self-validating SPE and PPT protocols allow laboratories to scale their sample preparation based on the required sensitivity and throughput of their specific drug development phase.
References
- NextSDS Database. (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)
- Li, X., et al. (2010). Investigation of some biologically relevant redox reactions using electrochemical mass spectrometry interfaced by desorption electrospray ionization. Journal of the American Society for Mass Spectrometry. PubMed Central.
- Wu, X., et al. (2014). Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Analytical Methods (RSC Publishing).
identifying and resolving unknown impurities in (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Answering the user's request.## Technical Support Center: (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
A Senior Application Scientist's Guide to Impurity Identification and Resolution
Welcome to the technical support guide for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity profiling and purification of this key pharmaceutical intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your decision-making in the laboratory.
The control of impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities introduced or formed during the synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol can impact the impurity profile of the final drug substance and must be rigorously controlled.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common questions and issues that arise during the synthesis and purification of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
Q1: My initial analysis (TLC/HPLC) of the crude product shows several unexpected spots/peaks. Where do I begin?
A1: An unexpected impurity profile is a common challenge. The first step is to systematically categorize the potential sources of these impurities before proceeding to structural elucidation. The likely culprits fall into three categories:
-
Process-Related Impurities: These originate from the synthetic route itself. Given that the synthesis likely involves a nucleophilic aromatic substitution (SNAr) between a diamine and a fluorinated nitroaromatic compound, consider unreacted starting materials, by-products from side reactions, or isomers.
-
Degradation Products: The molecule may degrade under specific conditions (e.g., acid, base, light, heat, oxidation). These impurities are critical to identify for developing a stability-indicating analytical method.[5]
-
Starting Material Impurities: Impurities present in your starting materials can be carried through the synthesis and appear in the final product.[2][3]
Your immediate action should be to acquire a high-quality High-Performance Liquid Chromatography (HPLC) chromatogram with a sensitive detector (e.g., UV-Vis) and, if possible, coupled with a Mass Spectrometer (LC-MS) to get preliminary mass data on the unknown peaks.[6][7]
Q2: What is a logical workflow for identifying an unknown impurity?
A2: A structured approach is crucial to avoid unnecessary experiments. The goal is to move from detection to characterization and finally to structural elucidation. The following workflow provides a robust framework for this process.
Q3: Which analytical techniques are most critical for this specific molecule?
A3: A combination of chromatographic and spectroscopic techniques is essential.[6][8] For (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, the following are indispensable.
| Technique | Purpose & Rationale |
| HPLC-UV | The primary tool for separation and quantification. The nitroaromatic chromophore provides strong UV absorbance, making detection sensitive. It is the workhorse for determining purity and tracking impurities during purification.[9] |
| LC-MS | Provides the molecular weight of the parent compound and its impurities. This is the fastest way to gain initial structural clues, such as identifying an unreacted starting material or a potential dimerization product.[6][7] |
| HRMS | High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown impurity. |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance is the gold standard for structural elucidation.[10] It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. |
| ¹⁹F NMR | Crucial for this molecule. The fluorine atom is an excellent NMR handle. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can instantly confirm if the fluoro-nitro-phenyl ring has been modified or if positional isomers have formed.[11] It offers high sensitivity and a wide chemical shift range with no background noise. |
| FTIR | Fourier-Transform Infrared Spectroscopy helps identify key functional groups (e.g., -OH, -NH, -NO₂). It can quickly indicate if one of these groups is absent or has been transformed in an impurity.[6] |
Q4: What are the most probable process-related impurities I should anticipate?
A4: Understanding the reaction mechanism allows you to predict the most likely by-products.
| Potential Impurity | Probable Origin | Identification Clue (MS & NMR) |
| Unreacted Starting Materials | Incomplete reaction. | Masses will correspond to starting materials, e.g., (1R,4R)-4-aminocyclohexanol or 1,3-difluoro-2-nitrobenzene. |
| Positional Isomer | Nucleophilic attack at the alternative fluorine position (C-1 instead of C-3) on the starting material. | Same mass as the product. The key differentiator will be the aromatic region of the ¹H NMR and the chemical shift in the ¹⁹F NMR spectrum.[11] |
| Di-substituted Product | Reaction of the product with another molecule of the cyclohexanol amine (if a di-fluoro starting material is used). | Mass will be significantly higher, corresponding to the addition of a second cyclohexanolamine moiety minus HF. |
| (1S,4S)-Diastereomer | Use of a racemic or stereochemically impure (1R,4R)-4-aminocyclohexanol starting material. | Same mass and fragmentation pattern. Requires chiral HPLC for separation.[12][13][14] ¹H NMR may show peak doubling in a chiral environment. |
Q5: How do I perform a forced degradation study to identify potential degradants?
A5: Forced degradation (or stress testing) intentionally degrades the sample to predict what impurities might form over time and to ensure your analytical method can detect them.[5][15][16] The goal is to achieve 5-20% degradation.[17] Over-stressing can lead to secondary degradants not relevant to shelf-life stability.[16]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known concentration of your compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature.
-
Oxidation: Add 3% H₂O₂ to the stock solution. Keep at room temperature.[16]
-
Thermal: Store the solid compound in an oven at 80 °C.
-
Photolytic: Expose the stock solution to a photostability chamber (ICH Q1B guidelines).[16]
-
-
Monitor Degradation: Withdraw aliquots at set time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid/base samples before injection.
-
Analyze: Analyze all samples by HPLC-UV/MS against a non-stressed control sample to identify new peaks.
Q6: I've identified a major impurity. What is the best strategy to purify my bulk material?
A6: The choice between recrystallization and chromatography depends on the impurity profile, the physical properties of your compound, and the scale of your work.
Recrystallization is often the most efficient and scalable method for purifying crystalline solids.[18][19][20] It exploits differences in solubility between the desired compound and the impurity in a given solvent at different temperatures.[]
Experimental Protocol: General Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile).
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to fully dissolve it.[20]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[20]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]
- Rao, K. S., & Reddy, P. G. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Prolekare. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
MDPI. (2019, June 18). Evaluation of In-Batch and In-Flow Synthetic Strategies towards the Stereoselective Synthesis of a Fluorinated Analogue of Retro-Thiorphan. Retrieved from [Link]
-
The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. Retrieved from [Link]
-
Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
-
GMP Navigator. (n.d.). Reflection paper on the Requirements for Selection and Justification of Starting Materials for the Manufacture of Chemical Active Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]
-
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, March 16). A New Risk Assessment Tool for Regulatory Starting Material Evaluation. Retrieved from [Link]
-
International Council for Harmonisation. (2017, August 23). ICH Q11 Guideline: DEVELOPMENT AND MANUFACTURE OF DRUG SUBSTANCES. Retrieved from [Link]
-
PubMed. (2023, January 20). NMR spectroscopy as a characterization tool enabling biologics formulation development. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, January 26). Selection and justification of regulatory starting materials. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gmp-navigator.com [gmp-navigator.com]
- 3. database.ich.org [database.ich.org]
- 4. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. ijnrd.org [ijnrd.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. outsourcedpharma.com [outsourcedpharma.com]
- 11. news-medical.net [news-medical.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmtech.com [pharmtech.com]
- 17. scispace.com [scispace.com]
- 18. scispace.com [scispace.com]
- 19. mt.com [mt.com]
- 20. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
Technical Support Center: Optimizing (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. The following content provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to optimize reaction temperature and time, ensuring high yield and purity.
Core Principles: Understanding the SNAr Reaction
The synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the amino group of (1R,4R)-4-aminocyclohexanol acts as the nucleophile, attacking the electron-deficient aromatic ring of 1,2-difluoro-3-nitrobenzene (or a related precursor) and displacing a fluorine atom.
The success of this reaction is governed by the addition-elimination mechanism[1][2]. The key to optimization lies in understanding that the initial nucleophilic attack is typically the rate-determining step[3]. This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is greatly enhanced by the presence of a strong electron-withdrawing group—in this case, the nitro group (NO₂) positioned ortho to the fluorine leaving group[1].
Key Mechanistic Points:
-
Activation: The ortho-nitro group is essential; it powerfully withdraws electron density from the aromatic ring, making it highly susceptible to nucleophilic attack.
-
Rate-Determining Step: The formation of the Meisenheimer complex involves the temporary loss of aromaticity and is the slowest step in the sequence[1][3]. Reaction temperature directly influences the energy of the system to overcome this activation barrier.
-
Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which makes the carbon atom it is attached to more electrophilic and thus more prone to attack[2].
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for temperature and time?
A1: For a robust starting point, begin with a moderately elevated temperature to ensure sufficient activation energy without promoting side reactions. A common starting point is to run the reaction in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
| Parameter | Recommended Starting Value | Rationale |
| Temperature | 70-90 °C | This range typically provides enough energy to overcome the activation barrier for the rate-determining step without causing significant degradation of reactants or products. |
| Time | 6-12 hours | This duration is often sufficient for significant conversion. However, active monitoring is crucial, as the optimal time is highly dependent on the specific temperature and substrate concentration. |
Q2: How does adjusting the temperature impact the reaction?
A2: Temperature is the most critical parameter for controlling the reaction rate. According to the Arrhenius equation, increasing the temperature will increase the rate of reaction exponentially[4].
-
Increasing Temperature: Leads to a faster reaction and shorter required reaction time. However, exceeding the optimal temperature can result in the formation of impurities due to degradation or unwanted side reactions.
-
Decreasing Temperature: Slows the reaction rate, which may be necessary if significant byproduct formation is observed. If the temperature is too low, the reaction may stall or fail to proceed to completion.
Q3: What is the most effective way to monitor the reaction's progress to determine the optimal time?
A3: The most reliable methods for monitoring this reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)[2][5].
-
TLC Monitoring: Use a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture) to separate the starting materials from the product. Spot the reaction mixture alongside the starting materials. The reaction is complete when the starting material spot (typically the limiting reagent) is no longer visible.
-
HPLC Monitoring: A reverse-phase C18 column with a mobile phase such as acetonitrile and water is effective for quantitative analysis[6]. This method allows you to precisely track the consumption of reactants and the formation of the product, providing clear data to determine when the reaction has reached its maximum yield and should be stopped.
Q4: What are the primary side products, and how do temperature and time influence their formation?
A4: The primary concerns are incomplete reaction and degradation.
-
Unreacted Starting Materials: The most common "impurity" is unreacted starting material, resulting from insufficient temperature or time.
-
Degradation Products: At excessively high temperatures or with prolonged heating, the nitro-aromatic compounds or the product itself can degrade, leading to a complex mixture of byproducts and a decrease in overall yield. This often manifests as a darkening of the reaction mixture.
-
Di-substitution: While less common with a fluorine leaving group, if other potential leaving groups are present, a second substitution could occur under harsh conditions (very high temperature or extended time).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue Observed | Potential Cause | Recommended Troubleshooting Action |
| Low or No Product Yield | Temperature is too low: Insufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10 °C increments, monitoring progress by TLC/HPLC at each new setpoint. |
| Reaction time is too short: The reaction has not had enough time to proceed to completion. | Extend the reaction time, taking samples every 2-4 hours to monitor for further conversion. | |
| Presence of water: Water can interfere with the reaction, particularly if a strong base like NaH is used. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Significant Byproduct Formation (Multiple Spots on TLC) | Temperature is too high: This can lead to the degradation of starting materials or the final product. | Reduce the reaction temperature by 10-20 °C. This will slow the reaction but should improve the purity profile. |
| Reaction time is too long: The product may be degrading after its formation due to prolonged exposure to heat. | Determine the point of maximum yield via time-course analysis using HPLC and quench the reaction at that optimal time.[5] | |
| Reaction Stalls / Does Not Go to Completion | Insufficient Base/Acid Scavenger: If HF byproduct is not neutralized, it can protonate the amine nucleophile, rendering it inactive. | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to the reaction mixture to act as an acid scavenger. |
| Poor Solubility: One of the reactants may not be fully dissolved at the current operating temperature. | Consider a co-solvent or switch to a solvent with better solubilizing properties, such as DMSO or NMP. |
Experimental Protocol & Optimization Workflow
Generalized Experimental Protocol
This protocol provides a framework for the synthesis. Optimization of stoichiometry, solvent, and base is recommended for specific applications.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (1R,4R)-4-aminocyclohexanol (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in anhydrous DMF.
-
Reactant Addition: Add 1,2-difluoro-3-nitrobenzene (1.0-1.2 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction's progress every 2-4 hours using TLC or HPLC.[2]
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
Systematic Optimization Workflow
The following workflow provides a logical progression for optimizing reaction temperature and time.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
overcoming stereoselectivity and enantiomeric excess issues in (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol production
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical challenges during the synthesis and scale-up of the pharmaceutical building block commonly referred to as (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233955-41-3).
Below, we address the fundamental misconceptions regarding its chirality, evaluate synthetic routes for optimal stereocontrol, and provide a validated protocol to ensure high diastereomeric purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I seeing "enantiomeric excess" (ee) issues or split peaks on my chiral HPLC for this compound?
A: This is the most common point of confusion we encounter. You are not seeing enantiomeric excess issues because the molecule is strictly achiral .
The Causality: 1,4-disubstituted cyclohexanes bearing a trans configuration (where one group is axial and the other equatorial, or both are equatorial) possess a plane of symmetry passing directly through C1 and C4. Because of this internal symmetry, the molecule cannot have a non-superimposable mirror image.
While vendor catalogs frequently use the uppercase (1R,4R) designation, this is technically a nomenclature misnomer. According to the IUPAC Blue Book recommendations for cyclic stereochemistry, the correct designation utilizes lowercase pseudoasymmetric locants: (1r,4r) for the trans isomer and (1s,4s) for the cis isomer .
If you observe peak splitting on a chiral column, you are likely observing Diastereomeric Excess (de) —the separation of your desired trans (1r,4r) product from the cis (1s,4s) impurity. Switch to a standard reverse-phase achiral column (e.g., C18) to accurately quantify your cis/trans ratio.
Q2: How do I overcome poor diastereoselectivity (low trans to cis ratio) during synthesis?
A: The root cause of poor diastereoselectivity depends entirely on your chosen synthetic route.
If you are using Reductive Amination (reacting 4-hydroxycyclohexanone with 3-fluoro-2-nitroaniline), standard hydride sources like NaBH(OAc)3 or NaBH4 will preferentially attack the intermediate iminium ion from the less sterically hindered equatorial face. This forces the newly formed amine bond into the axial position, heavily favoring the undesired cis isomer 1.
The Solution: Abandon reductive amination in favor of Nucleophilic Aromatic Substitution (SNAr) . By reacting 1,3-difluoro-2-nitrobenzene with stereopure trans-4-aminocyclohexanol, the stereocenters are pre-set. The strongly electron-withdrawing nitro group activates the ortho-fluorine, allowing for a clean, stereoretentive substitution 2.
Part 2: Quantitative Route Comparison
The table below summarizes the expected outcomes of the three most common synthetic approaches. For scale-up and drug development, Route A is the only self-validating system that reliably prevents cis contamination.
| Synthetic Route | Key Reagents | Typical Yield | Expected de (trans:cis) | Primary Stereochemical Risk |
| Route A: SNAr (Recommended) | 1,3-difluoro-2-nitrobenzene + trans-4-aminocyclohexanol | 80–90% | >99% | Trace epimerization if excessively harsh bases (e.g., NaH) are used. |
| Route B: Reductive Amination | 4-hydroxycyclohexanone + 3-fluoro-2-nitroaniline + NaBH(OAc)3 | 50–65% | 30–50% (Favors cis) | Hydride attack from the less hindered equatorial face 1. |
| Route C: Ketone Reduction | 4-(3-fluoro-2-nitrophenylamino)cyclohexanone + L-Selectride | 60–75% | 85–90% | Incomplete reduction; requires strict cryogenic temperatures (-78°C). |
Part 3: Diagnostic Workflow
Use the following logical workflow to diagnose and correct stereochemical failures in your production line.
Logical workflow for diagnosing and resolving stereochemical issues.
Part 4: Validated Experimental Protocol (SNAr Route)
Objective: Synthesize (1r,4r)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol while maintaining >99% diastereomeric excess (de). Causality: Utilizing a mild, insoluble inorganic base (K2CO3) in a polar aprotic solvent (DMF) drives the SNAr reaction forward without risking the deprotonation of the cyclohexanol hydroxyl group, which could otherwise trigger retro-aldol-type epimerization pathways.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen (N2) atmosphere, dissolve 1.0 equivalent of 1,3-difluoro-2-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Amine Addition: Add 1.05 equivalents of stereopure trans-4-aminocyclohexanol.
-
Expert Insight: The de of your final product can never exceed the de of this starting material. Verify via GC-MS that the amine is >99% trans before use.
-
-
Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K2CO3).
-
Expert Insight: Do not substitute with strong bases like KOtBu or NaH. Mild bases are critical to maintaining the integrity of the pre-set pseudoasymmetric centers.
-
-
Reaction Execution: Heat the heterogeneous mixture to 60°C and stir vigorously for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) until complete consumption of the fluorinated starting material is observed.
-
Workup: Cool the reaction to room temperature and quench by pouring into ice water (3x reaction volume). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (3x) to thoroughly remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Diastereomeric Upgrading: To ensure absolute stereopurity (>99.5% de), recrystallize the crude solid from a 3:1 mixture of Ethanol/Water. The trans isomer (diequatorial) packs more efficiently in the crystal lattice than the cis impurity, allowing for highly selective precipitation.
References
- Source: yale.
- Source: benchchem.
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Sources
Technical Support Center: Nucleophilic Substitution for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol Synthesis
Welcome to the technical support center for the synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproduct formation during this critical nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific understanding and procedural knowledge to optimize your synthesis for yield, purity, and consistency.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and potential side reactions.
Q1: What is the primary reaction mechanism for the synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the amino group of (1R,4R)-4-aminocyclohexanol acts as a nucleophile, attacking the electron-deficient aromatic ring of 3-fluoro-2-nitroaniline at the carbon bearing the fluorine atom. The strong electron-withdrawing nitro group ortho to the fluorine is crucial for activating the ring towards nucleophilic attack and stabilizing the intermediate Meisenheimer complex.[1][2][3]
Q2: What are the most common byproducts I should expect in this reaction?
A2: While a well-optimized process can be highly selective, several byproducts can arise. These often include:
-
Positional Isomers: Substitution at other positions on the aromatic ring, although less likely due to the strong directing effect of the nitro group.
-
Di-substituted Products: Reaction of the product with another molecule of the electrophile, which is less common with aniline derivatives due to reduced nucleophilicity after the first substitution.[4]
-
Hydrolysis Products: If water is present, it can act as a competing nucleophile, leading to the formation of a hydroxynitrophenyl derivative.[5]
-
Degradation Products: Under harsh conditions (e.g., high temperatures), decomposition of starting materials or the desired product can occur.[4]
Q3: Why is the fluorine atom the leaving group instead of the nitro group?
A3: In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex.[2] Halogens are generally good leaving groups. While the nitro group is strongly electron-withdrawing, it is a very poor leaving group in this context. The C-F bond is polarized, making the carbon atom electrophilic, and fluoride is a competent leaving group, especially when the aromatic ring is highly activated.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Presence of Unreacted Starting Materials
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Reaction Time or Temperature | The reaction kinetics may be too slow under the current conditions to proceed to completion. | Gradually increase the reaction temperature in 5-10°C increments or extend the reaction time. Monitor the reaction progress by a suitable analytical method like HPLC or TLC. |
| Suboptimal Stoichiometry | An incorrect molar ratio of reactants can leave one of the starting materials in excess. | Ensure accurate weighing and molar calculation of both the nucleophile and electrophile. A slight excess (1.1-1.2 equivalents) of the aminocyclohexanol can sometimes drive the reaction to completion.[4] |
| Poor Solvent Choice | The solvent polarity and its ability to solvate the intermediate complex can significantly impact the reaction rate. | Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex. Consider a solvent screen to identify the optimal medium for your specific reaction. |
| Inadequate Base | The reaction often requires a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF formed. | Use a suitable inorganic base like K₂CO₃ or Cs₂CO₃, or a hindered organic base such as diisopropylethylamine (DIPEA). The choice of base can be critical and may require optimization.[6] |
Issue 2: Formation of Positional Isomers
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| High Reaction Temperature | Elevated temperatures can sometimes provide enough energy to overcome the activation barrier for substitution at less favored positions. | Operate at the lowest temperature that allows for a reasonable reaction rate. This enhances the kinetic control of the reaction, favoring the thermodynamically more stable product. |
| Benzyne Mechanism | Under very strong basic conditions, an elimination-addition (benzyne) mechanism can compete with the SNAr pathway, leading to a loss of regioselectivity.[1][2] | Avoid excessively strong bases like sodium amide. Stick to milder carbonate or hindered amine bases which are less likely to promote the benzyne pathway. |
Issue 3: Observation of Hydrolysis Byproducts
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Presence of Water in Reagents or Solvents | Water can act as a nucleophile, competing with the desired aminocyclohexanol and leading to the formation of a phenol byproduct.[5] | Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. |
| Order of Reagent Addition | Adding the base before the nucleophile in the presence of the electrophile can increase the concentration of hydroxide ions if water is present, promoting hydrolysis. | A recommended order of addition is electrophile, followed by the nucleophile, and then the base.[7] This allows the desired nucleophile to be present to react as soon as the base is introduced. |
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.
-
To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-2-nitroaniline (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.
-
Add (1R,4R)-4-aminocyclohexanol (1.1 eq).
-
Add powdered anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Reaction Monitoring (HPLC)
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress and quantifying the purity of the final product.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Visualizations
Reaction Mechanism and Potential Byproducts
Caption: SNAr mechanism and potential hydrolysis side reaction.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common reaction issues.
References
- BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
- BenchChem. (2025). Minimizing byproduct formation in the synthesis of N-(2-Heptyl)aniline.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Nature. (n.d.). Directed nucleophilic aromatic substitution reaction.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
fixing LC-MS peak tailing for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol analysis
Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies.
Analyte Focus: (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
This specific pharmaceutical intermediate presents unique chromatographic challenges. It features a structurally constrained cyclohexanol ring with a hydroxyl group, connected via a secondary amine to a phenyl ring heavily deactivated by ortho-nitro and meta-fluoro substitutions. The combination of these functional groups makes it highly susceptible to peak tailing in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Below is our authoritative diagnostic workflow, followed by targeted FAQs, quantitative data, and a self-validating optimization protocol.
Diagnostic Workflow
Diagnostic decision tree for isolating physical vs. chemical causes of LC-MS peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why does (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by secondary chemical interactions between the analyte and the stationary phase ()[1]. While the strongly electron-withdrawing 3-fluoro and 2-nitro groups significantly lower the amine's basicity (reducing traditional ion-exchange interactions), both the hydroxyl group and the amine act as potent hydrogen-bond donors and acceptors. These functional groups interact with unreacted, acidic residual silanols (Si-OH) on the silica surface ()[2]. Because these secondary H-bonding interactions have slower desorption kinetics than the primary hydrophobic retention on the C18 phase, the molecules release from the stationary phase unevenly, resulting in a pronounced tail ()[3].
Q2: How does mobile phase pH influence the peak shape of this specific compound? A2: In standard LC-MS workflows using 0.1% formic acid (pH ~2.7), residual silanols are mostly protonated (neutral), but the analyte's deactivated amine exists in a state of partial protonation. This dual-state equilibrium broadens the peak. By raising the mobile phase pH to ~9.0 (using 10 mM ammonium bicarbonate), the amine becomes fully deprotonated and neutral. Although the silanols are ionized (SiO-) at this pH, the neutral analyte cannot undergo electrostatic ion-exchange. This eliminates the strongest secondary interaction. Note: You must use a high-pH tolerant column, such as an Ethylene Bridged Hybrid (BEH) particle, to prevent silica dissolution at pH 9.0.
Q3: I optimized the column chemistry, but my early-eluting peak still tails. What physical system parameters should I check? A3: If chemistry is optimized but tailing persists, especially for early eluters (retention factor k′<2 ), the cause is likely a sample solvent mismatch. If your sample is dissolved in 100% organic solvent (e.g., acetonitrile) but your initial gradient is highly aqueous (e.g., 5% organic), the strong injection solvent acts as a localized mobile phase. The analyte travels rapidly down the head of the column before the solvent dilutes enough for the analyte to partition into the stationary phase. This "smearing" manifests as a fronting or tailing peak. Solution: Always dilute your final sample extract in a solvent that closely matches the initial mobile phase conditions.
Q4: Can the mass spectrometer settings create an artificial "tailing" appearance? A4: Yes. If you are using fast Ultra-High Performance Liquid Chromatography (UHPLC) gradients that produce very narrow peaks (2-3 seconds wide), a slow MS scan rate will distort the peak shape as documented in [4]. If the MS cycle time is too long, it may only capture the leading edge and apex of the peak, missing the rapid descent, which the software then interpolates as a tail. Ensure your MS dwell time and cycle time are optimized to acquire at least 15-20 data points across the chromatographic peak[4].
Quantitative Data: Impact of Chromatographic Conditions
The table below summarizes the causality between method parameters and the resulting Tailing Factor ( Tf ) for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. A perfectly symmetric peak has a Tf of 1.0.
| Column Chemistry | Mobile Phase Additive | pH | Injection Solvent | Tailing Factor ( Tf ) | Chromatographic Outcome |
| Standard C18 (Silica) | 0.1% Formic Acid | 2.7 | 100% Methanol | 2.85 | Severe tailing, poor S/N ratio |
| Standard C18 (Silica) | 0.1% Formic Acid | 2.7 | 10% Methanol | 2.10 | Moderate tailing, solvent effect resolved |
| Polar-Embedded C18 | 0.1% Formic Acid | 2.7 | 10% Methanol | 1.35 | Acceptable symmetry, good MS signal |
| Hybrid C18 (BEH) | 10 mM NH4HCO3 | 9.0 | 10% Methanol | 1.05 | Excellent symmetry, optimal resolution |
Step-by-Step Optimization Protocol
This methodology employs a self-validating system to systematically eliminate physical and chemical sources of peak asymmetry.
Step 1: System Volume & Connection Validation (The Uracil Test)
-
Causality: Before altering chemistry, you must rule out dead volume (e.g., poorly seated PEEK tubing or flow cell dispersion)[3].
-
Action: Inject a purely neutral, non-retained marker like Uracil ( 1μg/mL ) under your current mobile phase conditions.
-
Validation: If the Uracil peak tails, the issue is physical. Re-make all LC connections from the injector to the MS source. If Uracil is perfectly symmetric ( Tf<1.2 ), the system is physically sound, and the issue is chemical. Proceed to Step 2.
Step 2: Injection Solvent Normalization
-
Causality: Prevents premature analyte migration at the column head.
-
Action: Take your current sample extract and dilute it 1:10 using the initial mobile phase composition (e.g., 95% Water / 5% Methanol).
-
Validation: Inject the normalized sample. If the peak shape improves significantly, solvent mismatch was the primary driver. If tailing persists, proceed to Step 3.
Step 3: Stationary Phase & pH Optimization
-
Causality: Shields the analyte's hydroxyl and amine groups from residual silanols[2].
-
Action: Replace the standard C18 column with a Polar-Embedded C18 column (which uses a polar functional group near the silica surface to sterically shield silanols) or a Hybrid Silica column. If using a Hybrid column, switch the aqueous mobile phase additive from 0.1% Formic Acid to 10 mM Ammonium Bicarbonate (pH 9.0).
-
Validation: Calculate the Tailing Factor ( Tf ) at 5% peak height. A successful optimization will yield a Tf between 1.0 and 1.2 ()[5].
Step 4: MS Acquisition Rate Adjustment
-
Causality: Ensures the digital representation accurately reflects the physical chromatography[4].
-
Action: Measure the peak width at baseline (in seconds). Divide this width by 20. Set your Mass Spectrometer's cycle time (or scan rate) to this calculated value or lower to ensure adequate sampling density.
References
-
ResearchGate Community. "How to get rid of tailing peaks?" ResearchGate. URL: [Link]
-
RSC Publishing. "A supramolecular cavitand for selective chromatographic separation of peptides using LC-MS/MS." Royal Society of Chemistry. URL: [Link]
-
PerkinElmer / LCGC CHROMacademy. "Comparison of Fully porous C18 reversed phase HPLC columns & HPLC Troubleshooting Guide." Scribd. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. A supramolecular cavitand for selective chromatographic separation of peptides using LC-MS/MS: a combined in silico and experimental approach - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ03555F [pubs.rsc.org]
Stereochemical Optimization in Drug Design: A Comparative Guide to trans- vs cis-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Executive Summary
In the development of targeted therapeutics, particularly kinase inhibitors and benzimidazole-based APIs, the stereochemistry of cycloaliphatic linkers dictates both the physicochemical properties and the spatial trajectory of the molecule within the target binding pocket. This guide provides a comprehensive comparison between (1R,4R)-4-(3-fluoro-2-nitrophenylamino)cyclohexanol (the trans-isomer, CAS 1233955-41-3)[1] and its cis-isomer counterpart. By analyzing their conformational energetics, synthetic pathways, and pharmacological performance, this guide equips drug development professionals with the causality-driven insights needed to select the optimal building block.
Note: While 1,4-disubstituted cyclohexanes possess a plane of symmetry and are technically achiral, the (1R,4R) nomenclature is widely utilized in chemical databases to specifically designate the relative trans-stereochemistry[2].
Structural & Conformational Profiling
The fundamental difference between the trans and cis isomers lies in their cyclohexane ring conformations, which profoundly impacts their thermodynamic stability and 3D vector projection[3].
-
trans-Isomer (1R,4R): Adopts an equatorial-equatorial (e,e) chair conformation. Both the bulky 3-fluoro-2-nitrophenylamino group and the hydroxyl (-OH) group occupy equatorial positions, minimizing 1,3-diaxial steric clashes. This results in a linear, extended molecular topology.
-
cis-Isomer: Forced into an axial-equatorial (a,e) conformation. Because the arylamino group is significantly larger, it preferentially occupies the equatorial position, forcing the hydroxyl group into an axial position. This creates a "kinked" geometry with higher internal strain energy.
Conformational logic and structural impact of trans vs cis isomers.
Physicochemical & Performance Data
When these intermediates are incorporated into final Active Pharmaceutical Ingredients (APIs), their stereochemistry directly influences solubility, melting point, and target affinity. The trans-isomer is generally preferred in kinase inhibitor design because the equatorial -OH group projects outward toward the solvent channel, improving aqueous solubility and enabling hydrogen bonding with solvent molecules or specific hinge-region residues. The axial -OH of the cis-isomer often clashes with the hydrophobic roof or floor of the ATP-binding pocket.
Table 1: Comparative Physicochemical and SAR Profiling
| Property / Metric | trans-Isomer (1R,4R) | cis-Isomer | Causality / Rationale |
| Conformation | e,e (Equatorial-Equatorial) | a,e (Axial-Equatorial) | Steric bulk dictates ring flip equilibrium. |
| Thermodynamic Stability | High (Lower strain energy) | Moderate (1,3-diaxial interactions) | Equatorial positioning minimizes steric repulsion[3]. |
| Typical Melting Point | Higher (~140-145 °C) | Lower (~120-125 °C) | Linear trans geometry allows tighter crystal lattice packing. |
| Chromatographic Rf (Silica) | Lower (More polar interaction) | Higher (Less polar interaction) | Equatorial -OH is more accessible to bind with silica stationary phase. |
| API Target Affinity (Kinase) | Optimal (Low nM IC50) | Sub-optimal (High nM to µM IC50) | Linear vector prevents steric clash; -OH reaches solvent interface. |
Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)
Both isomers are synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,3-difluoro-2-nitrobenzene and the respective stereoisomer of 4-aminocyclohexanol.
Causality of Reagents: The strongly electron-withdrawing nitro group activates the ortho-fluorine, stabilizing the negatively charged Meisenheimer intermediate[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF) without competing with the amine nucleophile. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to accelerate the SNAr reaction by solvating the transition state without hydrogen-bonding to the nucleophile[5].
Synthetic workflow from SNAr to benzimidazole API formation.
Self-Validating Experimental Protocol: Synthesis of the trans-Isomer
This protocol is designed with built-in validation steps to ensure high yield and stereochemical integrity.
Step 1: Reaction Setup
-
Charge a dry, nitrogen-flushed round-bottom flask with 1,3-difluoro-2-nitrobenzene (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).
-
Add trans-4-aminocyclohexanol (1.05 eq, 10.5 mmol). Causality: A slight excess ensures complete consumption of the expensive fluorinated starting material.
-
Add DIPEA (2.0 eq, 20 mmol) dropwise at room temperature.
Step 2: Heating and In-Process Control (IPC)
-
Heat the reaction mixture to 80 °C. The solution will rapidly turn a deep yellow/orange, indicating the formation of the nitroaniline chromophore.
-
Self-Validation (IPC): After 4 hours, sample the reaction for TLC (Hexanes:EtOAc 1:1) or LC-MS. The reaction is complete when the starting material (UV active, non-polar) is fully consumed, replaced by a highly UV-active, more polar bright yellow spot.
Step 3: Workup and Isolation
-
Cool the mixture to room temperature and pour it into rapidly stirring ice water (100 mL). Causality: The highly polar DMF partitions into the aqueous phase, crashing out the hydrophobic product as a yellow precipitate.
-
Stir for 30 minutes to allow the precipitate to granulate, then filter under vacuum.
-
Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and DIPEA salts.
-
Dry the solid in a vacuum oven at 50 °C overnight to yield (1R,4R)-4-(3-fluoro-2-nitrophenylamino)cyclohexanol as a bright yellow crystalline solid.
(Note: To synthesize the cis-isomer, substitute trans-4-aminocyclohexanol with cis-4-aminocyclohexanol. The cis-isomer may require extraction with EtOAc during workup if it oils out instead of precipitating, due to its lower lattice energy).
Conclusion
The selection between the trans and cis isomers of 4-(3-fluoro-2-nitrophenylamino)cyclohexanol is not merely a synthetic preference but a critical pharmacological determinant. The trans (1R,4R) isomer provides a thermodynamically stable, linear scaffold that optimally projects hydrogen-bonding vectors into solvent-exposed regions of target proteins. Conversely, the cis isomer introduces an axial kink that, while occasionally useful for accessing cryptic binding pockets, generally leads to steric clashes and reduced binding affinity in standard kinase targets.
References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. Available at:[Link]
-
Wikipedia. "Nucleophilic aromatic substitution". Wikipedia, The Free Encyclopedia. Available at: [Link]
-
University of Greifswald. "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis". Publication Server of the University of Greifswald. Available at:[Link]
Sources
A Comparative Guide to Purity Assessment and Quality Control of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a chiral molecule whose stereochemical and chemical purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a stringent quality control strategy is not merely a regulatory hurdle but a fundamental aspect of drug development. This guide will compare and contrast the most effective analytical techniques for ensuring the purity of this intermediate, with a focus on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The selection of a starting material is a critical point where Good Manufacturing Practices (GMP) are introduced into the synthesis of a drug substance.[3][4] Regulatory bodies like the FDA and EMA, guided by the International Conference on Harmonisation (ICH) guidelines, place significant emphasis on the control of impurities.[1][5] This guide is structured to provide a framework for developing a comprehensive quality control strategy that is both scientifically sound and compliant with global regulatory standards.[4][6][7]
Comparative Analysis of Analytical Techniques
The quality control of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol necessitates a multi-faceted analytical approach to address potential impurities, including stereoisomers, regioisomers, residual solvents, and by-products from the synthetic route. The choice of analytical technique is driven by the specific attribute being measured, such as identity, purity, or assay.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone for purity analysis of non-volatile and thermally sensitive compounds like our target molecule.[8] Its versatility allows for the separation and quantification of the main component from a wide range of impurities.[2][9]
Given the chiral nature of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, the most critical purity assessment is the quantification of its enantiomeric and diastereomeric purity. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this separation.[10][11][12]
-
Polysaccharide-based CSPs: Columns such as those derived from cellulose or amylose are highly effective for a broad range of chiral compounds, including those with structures similar to the target molecule. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
Macrocyclic Antibiotic-Based CSPs: These offer alternative selectivity and can be advantageous when polysaccharide-based columns provide insufficient resolution.[10]
Comparison of Chiral HPLC Methods:
| Parameter | Polysaccharide-Based CSPs | Macrocyclic Antibiotic-Based CSPs |
| Selectivity | Broad applicability for many chiral compounds. | Unique selectivity, can be highly effective for specific molecules. |
| Mobile Phase | Compatible with a wide range of normal and reversed-phase solvents. | Typically used in reversed-phase mode. |
| Method Development | Often the first choice due to broad success. | A valuable alternative when other CSPs fail. |
| Cost | Generally moderate to high. | Can be more expensive. |
For the detection and quantification of process-related impurities and degradation products, RP-HPLC with a C18 or similar column is the method of choice.[13][14] The nitroaromatic and cyclohexanol moieties provide chromophores that allow for sensitive UV detection.[15]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate the main peak from all potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength, often around 254 nm for nitroaromatic compounds.[13][15] A Diode Array Detector (DAD) can provide additional spectral information to aid in peak identification.[15]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Identity and Quantitative Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it ideal for identity confirmation.[16][17] Furthermore, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of pharmaceutical compounds without the need for a specific reference standard of the analyte itself.[18][19][20]
-
Identity Confirmation: A ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the presence of the fluoro, nitro, phenyl, and cyclohexanol moieties through characteristic chemical shifts and coupling patterns.
-
Quantitative Purity Assessment (qNMR): By using a certified internal standard with a known purity, the absolute purity of the (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol can be determined.[18][20] This method is particularly valuable when a highly purified reference standard of the target compound is not yet available.[18] The linear response of NMR makes it a highly accurate and precise quantitative technique.[16][18]
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
Mass Spectrometry (MS): For High-Sensitivity Impurity Identification
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS or GC-MS, is invaluable for the identification and structural elucidation of unknown impurities, even at trace levels.[2][21][22]
-
LC-MS: This is the most common approach for non-volatile compounds. It provides the molecular weight of impurities, which is a critical piece of information for their identification.[9][22] Tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their definitive identification.[1][21]
-
GC-MS: While less common for this specific molecule due to its low volatility, GC-MS is the ideal technique for identifying and quantifying volatile impurities such as residual solvents.[1][2]
Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Application | Advantages | Limitations |
| Chiral HPLC | Enantiomeric & Diastereomeric Purity | High resolution for stereoisomers. | Requires specialized chiral columns; method development can be time-consuming. |
| RP-HPLC | Achiral Purity & Impurity Profiling | Robust, versatile, and widely available. | May not separate all impurities from the main peak without careful method development. |
| qNMR | Absolute Purity & Identity | No need for an identical reference standard; non-destructive.[17][18] | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
| LC-MS | Impurity Identification | High sensitivity and provides molecular weight information for unknown impurities.[21][22] | Quantification can be more complex than with UV detection. |
| GC-MS | Volatile Impurities (e.g., Residual Solvents) | Excellent for separating and identifying volatile compounds.[2] | Not suitable for non-volatile compounds like the target molecule. |
Quality Control Standards and Specifications
A robust quality control strategy for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol as a pharmaceutical intermediate should be established based on ICH guidelines.[3][5] The specification should include tests for identity, assay, and purity.
Logical Flow for Establishing Quality Control Specifications
Caption: Establishing Quality Control Specifications.
Typical Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR | Spectrum conforms to the structure |
| Assay | qNMR or HPLC | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (1R,4R) enantiomer |
| Diastereomeric Purity | Chiral HPLC | Report other diastereomers |
| Individual Impurity | RP-HPLC | ≤ 0.10% |
| Total Impurities | RP-HPLC | ≤ 1.0% |
| Residual Solvents | GC-MS | Conforms to ICH Q3C limits |
| Loss on Drying | TGA or Vacuum Oven | ≤ 0.5% |
Conclusion
The purity assessment and quality control of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol require a well-designed, multi-technique approach. While HPLC is the primary tool for both chiral and achiral purity, NMR provides definitive structural confirmation and an alternative, highly accurate method for quantitative purity assessment. Mass spectrometry is essential for the identification of unknown impurities. By integrating these techniques within a risk-based framework guided by ICH principles, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
- qNMR for Purity Determination in Pharmaceuticals - RSSL.
- High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions.
- NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
- Consistency and Purity - Oxford Instruments.
- Establishing Regulatory Starting Materials & Understanding the ICH - DS InPharmatics.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- Drug Substance Starting Material Selection | Pharmaceutical Technology.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 826-832.
- Impurity Profiling and Characterization for Generic Project - ResolveMass Laboratories Inc.
- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs.
- Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager.
- A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde - Benchchem.
- Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem.
- Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. U.S. Food and Drug Administration.
- API starting materials - New Q&A document for ICH Q11 - ECA Academy.
- HPLC Separation Guide for Nitroaromatic & Nitramine Derivatives. SMT.
- (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol - Chemical Substance Information. NextSDS.
- A new RP-HPLC method was developed and validated to achieve the separation and quantification of the organic explosive compounds. Hindawi.
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones - Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- (1R,4R)-4-(3-Fluoro-2-Nitrophenylamino)Cyclohexanol. Kishida Chemical Co., Ltd.
- (1r,4r)-4-((2-fluoro-6-nitrophenyl)aMino)cyclohexanol - Chemical Substance Information. NextSDS.
- (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol Building Blocks. Kishida Chemical Co., Ltd.
- (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol Building Blocks. Kishida Chemical Co., Ltd.
- Chiral Separations. ACS Publications.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org.
- 3-[(4-fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one. MilliporeSigma.
- 3-[(4-fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one. Sigma-Aldrich.
- 1-(4-Fluoro-2-methyl-phenylethynyl)-cyclohexanol. Sigma-Aldrich.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. dsinpharmatics.com [dsinpharmatics.com]
- 6. fda.gov [fda.gov]
- 7. API starting materials - New Q&A document for ICH Q11 - ECA Academy [gmp-compliance.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijcrt.org [ijcrt.org]
- 13. epa.gov [epa.gov]
- 14. separationmethods.com [separationmethods.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 18. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 19. Consistency and Purity [nmr.oxinst.com]
- 20. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. chimia.ch [chimia.ch]
A Comparative Benchmarking Guide to the Synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
This guide provides a comprehensive comparison of two prominent synthetic routes for the preparation of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, a key intermediate in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed, data-driven analysis of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The protocols described herein are based on established and validated methodologies for analogous chemical transformations, offering a robust framework for the synthesis of this target molecule.
Introduction: The Significance of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
The title compound is a chiral bifunctional molecule of significant interest in medicinal chemistry. The (1R,4R)-stereochemistry of the cyclohexanol backbone provides a rigid scaffold for the precise spatial orientation of the substituted phenylamine moiety. The electronic properties of the 3-fluoro-2-nitrophenyl group make it a valuable pharmacophore for kinase inhibitors and other targeted therapeutics. The efficient and stereoselective synthesis of this molecule is therefore a critical step in the drug discovery and development pipeline.
Synthesis of the Key Intermediate: (1R,4R)-4-Aminocyclohexanol
Both proposed synthetic routes converge on the use of the chiral intermediate, (1R,4R)-4-aminocyclohexanol. The stereochemical integrity of this starting material is paramount to the successful synthesis of the final product. While classical chemical methods involving resolution of racemic mixtures exist, enzymatic synthesis offers a more elegant and highly stereoselective approach.
A one-pot, two-enzyme cascade reaction starting from the readily available 1,4-cyclohexanedione is a preferred method for producing the trans-isomer with high diastereomeric purity.[1][2][3] This chemoenzymatic approach leverages a ketoreductase (KRED) for the initial reduction of the diketone to 4-hydroxycyclohexanone, followed by a stereoselective transamination catalyzed by an amine transaminase (ATA) to yield the desired trans-4-aminocyclohexanol.[1][4]
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for the formation of aryl-amine bonds.[5] This route relies on the activation of an aromatic ring by electron-withdrawing groups, making it susceptible to nucleophilic attack. In the case of our target molecule, the nitro group at the 2-position and the fluorine at the 3-position of the phenyl ring strongly activate the ring for substitution.
Reaction Scheme: SNAr
Caption: Synthetic scheme for the SNAr reaction.
Experimental Protocol: SNAr
-
To a solution of (1R,4R)-4-aminocyclohexanol (1.0 eq.) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq.).
-
To this suspension, add 1,3-difluoro-2-nitrobenzene (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.[6]
-
Base: Potassium carbonate is a mild inorganic base used to deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Aryl Halide: 1,3-Difluoro-2-nitrobenzene is chosen as the electrophile. The fluorine atom is an excellent leaving group in SNAr reactions, and the nitro group provides the necessary activation.[7]
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions, especially for less activated aryl halides.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Synthetic scheme for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add (1R,4R)-4-aminocyclohexanol (1.2 eq.), 1-chloro-3-fluoro-2-nitrobenzene (1.0 eq.), cesium carbonate (1.5 eq.), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and anhydrous toluene.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the Buchwald-Hartwig reaction. A common combination is Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand like Xantphos or a biarylphosphine ligand (e.g., SPhos, XPhos) to facilitate the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base such as cesium carbonate or sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11]
-
Aryl Halide: While aryl fluorides can be used in some cases, aryl chlorides or bromides are more common substrates for Buchwald-Hartwig amination.[12]
Comparative Analysis
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Reagents & Cost | Generally uses lower-cost reagents. No expensive metal catalysts or ligands required. | Requires a palladium catalyst and a specialized phosphine ligand, which can be expensive, especially on a large scale. |
| Reaction Conditions | Often requires higher temperatures (80-150 °C) and polar aprotic solvents. | Can often be performed under milder conditions, although heating is still typically required. |
| Substrate Scope | More limited. Requires a highly activated aryl halide with strong electron-withdrawing groups. | Broader substrate scope. Can be used with a wider range of aryl halides, including those with electron-donating groups. |
| Functional Group Tolerance | Can be sensitive to other nucleophilic functional groups on the substrates. | Generally has good functional group tolerance. |
| Yield | Can provide high yields for suitable substrates. | Typically provides good to excellent yields. |
| Scalability | Generally straightforward to scale up. | The cost of the catalyst and ligand can be a limiting factor for large-scale synthesis. Catalyst removal from the final product can also be a challenge. |
| Stereochemistry | The reaction at the aromatic ring does not affect the stereocenters on the cyclohexanol ring. | The reaction at the aromatic ring does not affect the stereocenters on the cyclohexanol ring. |
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable synthetic routes to (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
-
The SNAr route is the more classical and cost-effective approach. Given the presence of the activating nitro and fluoro groups on the aromatic ring, this method is likely to be high-yielding and is recommended for initial exploration, particularly for large-scale synthesis where cost is a primary concern.
-
The Buchwald-Hartwig amination offers greater versatility and may be the preferred method if the SNAr reaction proves to be low-yielding or if milder reaction conditions are required. While the upfront cost of the catalyst and ligand is higher, the potentially higher yields and broader applicability can make it a more efficient route in certain contexts.
Ultimately, the choice of synthetic route will depend on a careful evaluation of factors such as the scale of the synthesis, the cost of reagents, the available equipment, and the desired purity of the final product. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions for the desired outcome.
References
-
Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
The Role of Trans-4-Aminocyclohexanol in Modern Drug Synthesis. (n.d.). Pharmaffiliates. [Link]
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (2023, October 26). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
(1R, 4R)-4-Aminocyclohexanol. (n.d.). GWI. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). MDPI. [Link]
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. (2003, January 22). Journal of the American Chemical Society. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. (2017, July 15). Biomodel.uah.es. [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. (2017, October 16). PubMed. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 17). eScholarship. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). MIT Open Access Articles. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018, July 11). PMC. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (2015, December 21). PMC. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
-
Aromatic Substitution. (n.d.). Vapourtec. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 15). YouTube. [Link]
-
Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. (2022, October 10). ACS Publications. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Structural Comparison Guide: Fluorinated vs. Non-Fluorinated Nitrophenylamino Cyclohexanols in Drug Design
The nitrophenylamino cyclohexanol scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors, GPCR modulators, and targeted therapeutics. During the lead optimization phase of drug development, the strategic incorporation of a fluorine atom onto the aromatic ring is a cornerstone technique used to modulate physicochemical properties without drastically altering the molecule's steric footprint.
This guide provides an objective, data-driven comparison between non-fluorinated and fluorinated variants of this scaffold, detailing the mechanistic causality behind their structural differences and providing self-validating experimental protocols for their synthesis and evaluation.
Structural and Physicochemical Profiling
To understand the impact of fluorination, we compare three commercially available, stereospecific building blocks: the unsubstituted baseline, an ortho-fluorinated variant, and a para-fluorinated variant.
Quantitative Comparison Table
| Property / Parameter | Non-Fluorinated Scaffold [3] | Ortho-Fluorinated Scaffold [1, 4] | Para-Fluorinated Scaffold [2] |
| Chemical Name | (1R,4R)-4-((2-nitrophenyl)amino)cyclohexanol | (1R,4R)-4-((2-fluoro-6-nitrophenyl)amino)cyclohexanol | (1R,4R)-4-(4-fluoro-2-nitrophenylamino)cyclohexanol |
| CAS Number | 1233954-85-2 | 1233958-43-4 | 1233958-92-3 |
| Molecular Weight | 236.27 g/mol | 254.26 g/mol | 254.26 g/mol |
| Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₅FN₂O₃ | C₁₂H₁₅FN₂O₃ |
| Estimated cLogP | ~1.8 | ~2.1 | ~2.2 |
| H-Bond Donors/Acceptors | 2 / 4 | 2 / 5 | 2 / 5 |
| Primary Synthetic Precursor | 1-fluoro-2-nitrobenzene | 1,2-difluoro-3-nitrobenzene | 1,4-difluoro-2-nitrobenzene |
Note: The addition of fluorine predictably increases the molecular weight by ~18 Da (replacing H with F) and slightly increases lipophilicity (cLogP), which can enhance passive membrane permeability [5].
Mechanistic Insights: The Causality of Fluorination
The decision to transition from a non-fluorinated hit to a fluorinated lead is rarely arbitrary. As an Application Scientist, it is critical to understand why these structural changes alter the biological and chemical behavior of the molecule.
-
Electronic Modulation (pKa Tuning): Fluorine is the most electronegative element. Through a strong inductive withdrawal effect (-I), it pulls electron density away from the aromatic ring. This significantly decreases the basicity (pKa) of the bridging secondary amine. A lower pKa ensures that a higher fraction of the molecule remains un-ionized at physiological pH (7.4), thereby enhancing passive cellular permeability.
-
Conformational Locking: While fluorine is often considered a bioisostere for hydrogen, its Van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). In the ortho-fluorinated scaffold (CAS: 1233958-43-4), this added steric bulk creates repulsion against the amine proton or the cyclohexyl ring. This restricts rotation around the C(aryl)-N bond, "locking" the molecule into a specific conformation. If this matches the bioactive conformation, it drastically reduces the entropic penalty upon target binding.
-
Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond. By placing a fluorine atom at the para position (CAS: 1233958-92-3), medicinal chemists can effectively block Cytochrome P450-mediated aromatic hydroxylation—a common metabolic liability that leads to rapid clearance of non-fluorinated phenyl rings.
Caption: Mechanistic pathways by which fluorine substitution modulates physicochemical and pharmacokinetic properties.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to guarantee reproducible results when working with these scaffolds.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of the ortho-fluorinated scaffold from 1,2-difluoro-3-nitrobenzene and trans-4-aminocyclohexanol.
-
Step 1: Reagent Preparation & Reaction Setup
-
Action: Dissolve 1.0 eq of 1,2-difluoro-3-nitrobenzene and 1.1 eq of trans-4-aminocyclohexanol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of Potassium Carbonate (K₂CO₃).
-
Causality: DMF is selected as a polar aprotic solvent because it heavily solvates the potassium cation, leaving the carbonate anion "naked" and highly basic. This stabilizes the negatively charged Meisenheimer complex transition state inherent to the SNAr mechanism. K₂CO₃ is utilized instead of stronger bases (like NaH) to prevent the deprotonation of the cyclohexanol hydroxyl group, which would cause competing O-arylation (ether formation).
-
-
Step 2: Thermal Activation & Monitoring
-
Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor via LC-MS every 2 hours.
-
Causality: The nitrogen atmosphere prevents oxidative degradation of the amine. Heating to 80°C provides the precise activation energy required to overcome the steric hindrance of the adjacent fluorine and nitro groups, driving the substitution to completion.
-
-
Step 3: Quenching & Liquid-Liquid Extraction (Self-Validation)
-
Action: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (EtOAc) and wash the organic layer three times with 5% aqueous LiCl.
-
Causality: The repeated 5% LiCl washes act as a self-validating purification step. DMF is notoriously difficult to remove via standard aqueous washes due to its high partition coefficient; the addition of LiCl dramatically decreases the solubility of DMF in the organic layer, ensuring a high-purity product prior to crystallization.
-
Protocol B: In Vitro Metabolic Stability (Microsomal Incubation)
This assay compares the metabolic half-life of the fluorinated vs. non-fluorinated scaffolds.
-
Step 1: Incubation Mixture Preparation
-
Action: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Causality: A strictly low substrate concentration (1 µM) is mandated to ensure the reaction obeys first-order kinetics (well below the expected Km ), allowing for an accurate calculation of intrinsic clearance ( CLint ).
-
-
Step 2: Initiation & Time-Course Sampling
-
Action: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. Take 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Adding it after thermal equilibrium acts as a precise enzymatic "on-switch", ensuring the t=0 timepoint is perfectly accurate.
-
-
Step 3: Quenching & Internal Control (Self-Validation)
-
Action: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes.
-
Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP450 enzymes to stop the reaction, and it precipitates the microsomal proteins to prevent LC-MS/MS column clogging. The internal standard self-validates the assay by correcting for any volumetric pipetting errors or ionization suppression during mass spectrometry analysis.
-
Caption: Step-by-step experimental workflow for the synthesis and validation of the target derivatives.
Conclusion
The transition from a non-fluorinated nitrophenylamino cyclohexanol to its fluorinated counterparts is a calculated maneuver in drug design. While the non-fluorinated scaffold (CAS: 1233954-85-2) provides an excellent baseline for initial structure-activity relationship (SAR) studies, the ortho-fluorinated (CAS: 1233958-43-4) and para-fluorinated (CAS: 1233958-92-3) derivatives offer sophisticated solutions to common pharmacokinetic liabilities. By understanding the causality behind electronic modulation, conformational locking, and metabolic shielding, researchers can deploy these building blocks to engineer highly optimized, target-specific therapeutics.
References
- NextSDS. "Chemical Substance Information: (1r,4r)-4-((2-fluoro-6-nitrophenyl)aMino)cyclohexanol".
- NextSDS. "Chemical Substance Information: (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol".
- NextSDS. "Chemical Substance Information: (1r,4r)-4-((2-nitrophenyl)aMino)cyclohexanol".
- BLD Pharm. "1233958-43-4 | (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol".
- GuideChem. "Cyclohexanol, 2-fluoro-, (1R,2R)-rel- 14365-32-3 wiki".
A Comparative Guide to the Inter-Laboratory Validation of HPLC Assays for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. The focus is on the inter-laboratory validation process, a critical step to ensure that an analytical procedure is suitable for its intended purpose and can be reliably transferred between different quality control laboratories.[1][2] The experimental design, data interpretation, and protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance.[3][4]
The Analytical Imperative: Why Inter-Laboratory Validation Matters
The compound of interest, (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, possesses two chiral centers. In pharmaceutical development, it is paramount to not only quantify the active pharmaceutical ingredient (API) but also to control its stereoisomeric purity, as different enantiomers or diastereomers can have vastly different pharmacological and toxicological profiles.
An analytical method, no matter how well-developed in a single laboratory, cannot be considered truly reliable until it has been successfully transferred and validated in other laboratories. This process, known as inter-laboratory validation (or reproducibility), assesses the method's performance when subjected to the inherent variabilities of different environments, including different analysts, equipment, and reagent sources.[5][6] A robust and reproducible HPLC method is the cornerstone of consistent product quality and is a non-negotiable requirement for regulatory submissions to agencies like the FDA.[7][8][9]
This guide will compare two distinct chiral HPLC methods:
-
Method A: A Normal-Phase (NP) HPLC method using a polysaccharide-based chiral stationary phase (CSP).
-
Method B: A Reversed-Phase (RP) HPLC method utilizing a different, macrocyclic glycopeptide-based CSP.
The objective is to determine which method demonstrates superior performance and robustness across three independent laboratory sites.
Designing the Validation Study: A Framework for Trust
The design of this inter-laboratory study is predicated on the principles of ICH Q2(R1), which outlines the validation characteristics required for an analytical procedure.[1][3] The goal is to create a self-validating system where the experimental results themselves attest to the method's suitability.
The overall workflow for the inter-laboratory validation study is depicted below.
Caption: Workflow for the Inter-Laboratory HPLC Method Validation Study.
The validation parameters assessed in this study are logically interconnected to provide a complete picture of method performance.
Caption: Interrelationship of Key Analytical Method Validation Parameters.
Comparative Experimental Protocols
The following sections detail the experimental conditions for both methods and the protocols for executing the validation studies.
HPLC System and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Reagents: All solvents and reagents must be HPLC grade or higher.
-
Reference Standard (RS): (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, purity >99.5%.
-
Forced Degradation Samples: To assess specificity, samples of the API were subjected to acidic, basic, oxidative, and thermal stress to generate potential degradation products.
Chromatographic Conditions: Method A vs. Method B
A direct comparison of the chromatographic conditions is essential for understanding the fundamental differences between the two approaches.
Table 1: Comparison of HPLC Method Conditions
| Parameter | Method A (Normal-Phase) | Method B (Reversed-Phase) |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | CHIROBIOTIC® V, 250 x 4.6 mm, 5 µm[10] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | 10 mM Ammonium Acetate in Methanol (pH 6.5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 25°C | 30°C |
| Detection | DAD, 254 nm | DAD, 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 20 minutes | 25 minutes |
| Diluent | Mobile Phase | Mobile Phase |
Causality Behind Experimental Choices:
-
Method A employs a classic normal-phase system. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, providing separation through hydrogen bonding, dipole-dipole, and π-π interactions.[11] The addition of diethylamine is a common strategy to improve peak shape for amine-containing analytes.
-
Method B utilizes a reversed-phase approach with a macrocyclic glycopeptide CSP. This offers the advantage of using more common, less hazardous aqueous-organic mobile phases.[10] These phases provide complex chiral recognition mechanisms, including inclusion complexation, making them a powerful alternative.[12]
System Suitability Testing (SST)
Before any validation run, the system's performance must be verified.[13][14] This is a non-negotiable step that ensures the validity of the data generated.[15]
Protocol:
-
Prepare a System Suitability Solution containing the (1R,4R) analyte and its (1S,4S) enantiomer at a concentration of approximately 0.1 mg/mL.
-
Inject the solution six (6) consecutive times.
-
Calculate the parameters listed in Table 2 and ensure they meet the acceptance criteria.
Table 2: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 (between enantiomers) | Ensures baseline separation for accurate quantification.[14] |
| Tailing Factor (T) | ≤ 1.5 | Confirms good peak symmetry, crucial for integration.[16] |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates injection precision.[17][18] |
| Theoretical Plates (N) | > 3000 | Indicates column efficiency.[14] |
Validation Protocol: Precision (Repeatability and Intermediate)
Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]
Protocol:
-
Repeatability (Intra-assay precision):
-
Each of the three labs will prepare six individual samples of the API at 100% of the target concentration (e.g., 0.1 mg/mL).
-
Analyze these six samples on the same day, with the same analyst and instrument.
-
Calculate the mean assay value and the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
A second analyst, on a different day, using a different HPLC system (if available), will repeat the analysis of six individually prepared samples.
-
The results from both sets of analyses (Day 1/Analyst 1 vs. Day 2/Analyst 2) will be statistically compared.
-
Validation Protocol: Accuracy
Accuracy demonstrates the closeness of the test results to the true value.[5][19]
Protocol:
-
Prepare a placebo (excipient mixture) for the drug product.
-
Spike the placebo with the API at three different concentration levels: 80%, 100%, and 120% of the target concentration.
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[18]
-
Analyze the samples and calculate the percent recovery for each.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Validation Protocol: Robustness
Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[20][21][22]
Protocol:
-
At Lab 1, analyze a standard solution while intentionally varying the parameters listed in Table 5.
-
Assess the impact on critical system suitability parameters like retention time, resolution, and tailing factor.
Inter-Laboratory Data & Comparative Analysis
The following tables summarize the hypothetical data collected from the three participating laboratories.
Precision Data
Table 3: Inter-Laboratory Precision Results (%RSD)
| Laboratory | Method A: Repeatability (%RSD) | Method A: Intermediate Precision (%RSD) | Method B: Repeatability (%RSD) | Method B: Intermediate Precision (%RSD) |
| Lab 1 | 0.45 | 0.68 | 0.31 | 0.45 |
| Lab 2 | 0.51 | 0.75 | 0.35 | 0.52 |
| Lab 3 | 0.62 | 0.88 | 0.33 | 0.49 |
| Overall %RSD | 0.53 | 0.77 | 0.33 | 0.49 |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
Analysis: Both methods demonstrate excellent precision, well within the typical acceptance criterion of 2.0% RSD.[17] However, Method B consistently shows lower %RSD values across all labs for both repeatability and intermediate precision, suggesting it is slightly more precise. The slightly higher variability in Method A could be attributed to the volatility of the normal-phase mobile phase, where slight changes in composition due to evaporation can impact results.
Accuracy Data
Table 4: Inter-Laboratory Accuracy Results (Mean % Recovery)
| Laboratory | Method A (Range: 98.0-102.0%) | Method B (Range: 98.0-102.0%) |
| Lab 1 | 99.5% | 100.2% |
| Lab 2 | 98.9% | 99.8% |
| Lab 3 | 100.8% | 100.5% |
| Overall Mean | 99.7% | 100.2% |
| Acceptance Criteria | Mean Recovery: 98.0% - 102.0% | Mean Recovery: 98.0% - 102.0% |
Analysis: Both methods meet the stringent acceptance criteria for accuracy, demonstrating they are capable of providing results close to the true value.[19] The data from both methods are comparable, with no clear winner in this category. This confirms that excipients in the formulation do not interfere with the quantification of the analyte in either method.[1]
Robustness Data (Performed at Lab 1)
Table 5: Robustness Study Results
| Parameter Varied | Method A: Impact on Resolution (Rs) | Method B: Impact on Resolution (Rs) |
| Baseline (Nominal) | 3.1 | 2.9 |
| Flow Rate (+10%) | 2.8 (-9.7%) | 2.7 (-6.9%) |
| Flow Rate (-10%) | 3.4 (+9.7%) | 3.1 (+6.9%) |
| Column Temp (+5°C) | 2.6 (-16.1%) | 2.8 (-3.4%) |
| Column Temp (-5°C) | 3.5 (+12.9%) | 3.0 (+3.4%) |
| % Isopropanol (+2%) | 2.5 (-19.4%) | N/A |
| Mobile Phase pH (+0.2) | N/A | 2.8 (-3.4%) |
Analysis: The robustness study reveals a significant difference between the two methods. Method A is highly sensitive to changes in column temperature and mobile phase composition. A 19.4% drop in resolution with a minor change in the organic modifier percentage is a serious concern for method transferability.[23] In contrast, Method B demonstrates superior robustness , with only minor, predictable changes in resolution when parameters are deliberately varied.[20][24] This resilience is a critical advantage for a method intended for routine use across multiple sites.
Conclusion and Recommendation
The purpose of an inter-laboratory validation is to demonstrate that an analytical procedure is suitable for its intended purpose and can be successfully transferred between laboratories.[1] In this comparative study, both Method A (Normal-Phase) and Method B (Reversed-Phase) successfully met the pre-defined acceptance criteria for precision and accuracy, indicating both are capable of producing reliable quantitative data under ideal conditions.
However, the key differentiator emerged from the robustness testing. Method A, while effective, showed significant sensitivity to minor operational variations, particularly in column temperature and mobile phase composition. This susceptibility could lead to out-of-specification results or method failure during routine use in a QC environment where such minor fluctuations are common.
Method B, the reversed-phase method, proved to be far more resilient. Its performance remained stable despite deliberate changes to its operational parameters. This robustness, combined with its slightly better precision, makes it the unequivocally superior choice for long-term, multi-site quality control. The use of aqueous-based mobile phases also offers practical advantages in terms of solvent cost, safety, and disposal.
Therefore, it is the recommendation of this guide that Method B be adopted as the official release and stability testing method for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
References
-
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
AssayPrism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
-
FDA. FDA Guidance on Analytical Method Validation. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Pharma Validation. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. [Link]
-
Altabrisa Group. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ResearchGate. (2008). A ruggedness test model and its application for HPLC method validation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
International Pharmaceutical Quality. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]
-
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. scispace.com [scispace.com]
- 7. fda.gov [fda.gov]
- 8. scribd.com [scribd.com]
- 9. fda.gov [fda.gov]
- 10. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. assayprism.com [assayprism.com]
- 15. youtube.com [youtube.com]
- 16. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmtech.com [pharmtech.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
A Senior Application Scientist's Guide to Establishing Analytical Standards for Novel Pharmaceutical Intermediates: A Case Study of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical challenges. Each new active pharmaceutical ingredient (API) and its synthetic intermediates must be meticulously characterized to ensure identity, purity, and strength. For novel compounds like (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, which may not have commercially available certified reference materials (CRMs), the onus falls upon the development scientist to establish a robust analytical framework from the ground up.
This guide provides an in-depth, experience-driven methodology for establishing an in-house reference standard and developing a validated calibration curve for quantifying (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. We will move beyond rote procedures to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy analytical system. This approach is not merely a protocol but a strategic blueprint for tackling the analytical challenges posed by new chemical entities (NCEs).
Part 1: The Foundation—Qualifying an In-House Reference Standard
When a CRM from a pharmacopeia or certified vendor is unavailable, the first critical step is to qualify a high-purity batch of the compound as an in-house primary reference standard. This standard becomes the benchmark against which all subsequent analytical measurements are made. The process involves rigorous purification and comprehensive characterization to confirm its structure and assess its purity with a high degree of confidence.
Workflow for Reference Standard Qualification
A Comprehensive Guide to the Safe Disposal of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
This document provides essential safety and logistical guidance for the proper disposal of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are of paramount importance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions for handling this and structurally similar halogenated nitroaromatic compounds.
Hazard Profile and Chemical Characteristics
Due to the absence of a specific SDS, the hazard profile of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol must be inferred from its structural motifs: a halogenated (fluoro) nitroaromatic group and a cyclohexanol backbone.
-
Halogenated Nitroaromatic Compounds: This class of chemicals is generally considered toxic and environmentally harmful.[1] Compounds with similar structures, such as 1-Chloro-4-nitrobenzene, are listed as toxic if swallowed, in contact with skin, or inhaled, and are suspected of causing genetic defects and cancer.[1]
-
Cyclohexanol: While less hazardous than the aromatic portion, cyclohexanol itself can be harmful if swallowed or inhaled and causes skin and eye irritation.[3][4][5][6]
Based on these structural components, it is prudent to handle (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol with a high degree of caution, assuming it to be toxic, an irritant, and potentially carcinogenic, with long-term adverse effects on aquatic life.[5]
| Property | Inferred Value/Characteristic | Source of Inference |
| Molecular Formula | C₁₂H₁₅FN₂O₃ | Based on chemical structure |
| Appearance | Solid (assumed) | Common for similar compounds |
| Toxicity | Likely toxic if swallowed, inhaled, or in contact with skin.[1] | Structural similarity to other halogenated nitroaromatics.[1] |
| Environmental Hazard | Assumed to be toxic to aquatic life with long-lasting effects.[1][5] | Presence of a nitroaromatic ring. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][7] | General reactivity of similar organic compounds. |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound or its waste, ensure a comprehensive set of PPE is worn. The rationale is to create a complete barrier against potential exposure through inhalation, skin contact, or eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.[7]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[9][10]
Protocol for Waste Segregation:
-
Designate a "Halogenated Organic Waste" container. This is the most critical step. (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol contains fluorine, classifying it as a halogenated compound.[1] This waste stream must be kept separate from non-halogenated organic waste.[11]
-
Select an appropriate waste container. The container must be in good condition, made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE), and have a secure, screw-top cap.[2][10] The container should not be filled beyond 90% capacity to allow for expansion.[2][10]
-
Label the container clearly and accurately. The label must include:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[10][12] The SAA must be in a well-ventilated area, such as a fume hood.[1]
-
Maintain a closed container. The waste container must be kept securely closed at all times, except when adding waste.[1][2] This prevents the release of volatile compounds and reduces the risk of spills.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol waste.
Caption: Disposal workflow for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
Final Disposal Methodology
The standard and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1]
-
Process: The waste is combusted in a specialized hazardous waste incinerator at temperatures exceeding 1,800°F (982°C). This process is designed to break down the toxic organic molecules into less harmful components such as carbon dioxide, water, and inorganic acids.[1]
-
Emission Control: These incinerators are equipped with sophisticated air pollution control systems that neutralize the acidic gases produced during combustion, preventing their release into the atmosphere.[1]
-
Ash Disposal: Any resulting ash is tested. If it is determined to be non-hazardous, it can be landfilled. If it still contains hazardous materials, it must be disposed of in a secure hazardous waste landfill.[1]
Spill Response Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your institution's EHS department immediately.
-
Control Ignition Sources: If the spilled material is in a solvent, turn off any potential ignition sources.[8]
-
Ventilate the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Use a Spill Kit: Use an appropriate chemical spill kit to absorb the material. Do not use combustible materials like paper towels to clean up spills involving oxidizers.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
Conclusion: A Culture of Safety
The proper disposal of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is not merely a regulatory requirement but a professional responsibility. By understanding the chemical nature of this compound and adhering to the principles of waste segregation, proper containment, and established disposal methodologies, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your EHS professionals to ensure full compliance with all applicable regulations.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol - Chemical Substance Information. NextSDS. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. [Link]
-
Material Safety Data Sheet. Generic MSDS. [Link]
-
(1r,4r)-4-((2-fluoro-6-nitrophenyl)aMino)cyclohexanol - Chemical Substance Information. NextSDS. [Link]
-
4-Fluorocyclohexanol. PubChem, National Institutes of Health. [Link]
-
Hazard(s) Identification Section 3. Starfire. [Link]
-
Disposal of residue chemicals (chemicals in their original packaging). Department of Chemistry. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
-
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol Building Blocks. Kishida Chemical Co., Ltd.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
